Metolachlor-d6
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1,1,1,2,3,3-hexadeuterio-3-methoxypropan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/i3D3,10D2,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQBLGZPHOPPFO-XCPSXBTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC)N(C1=C(C=CC=C1CC)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401010012 | |
| Record name | Metolachlor-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401010012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219803-97-0 | |
| Record name | Metolachlor-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401010012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Metolachlor-d6: A Technical Guide to its Application as an Internal Standard in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the critical role of Metolachlor-d6 in modern analytical research. Primarily utilized as an internal standard, this deuterated analog of the widely used herbicide Metolachlor is indispensable for the accurate quantification of its parent compound and associated metabolites in complex environmental and biological matrices. Its application significantly enhances the reliability and precision of analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Core Application: Isotope Dilution Mass Spectrometry
This compound serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS), a powerful analytical technique for quantitative analysis. By introducing a known quantity of the isotopically labeled standard into a sample, variations in sample preparation, chromatographic separation, and instrument response can be effectively normalized. This is because the deuterated standard exhibits nearly identical chemical and physical properties to the native analyte, ensuring it behaves similarly throughout the analytical process. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling precise ratiometric quantification.
This technique is crucial for a variety of research applications, including:
-
Environmental Monitoring: Accurately determining the concentration of Metolachlor and its degradation products in water and soil samples.[1][2][3][4]
-
Metabolism Studies: Investigating the metabolic fate of Metolachlor in organisms by tracing the formation of its metabolites.[5]
-
Food Safety Analysis: Quantifying residue levels in agricultural products to ensure compliance with regulatory limits.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the analysis of Metolachlor using this compound as an internal standard, compiled from various analytical methodologies.
Table 1: LC-MS/MS Parameters for Metolachlor Analysis
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 284.1 | |
| Product Ion 1 (m/z) | 252.1 | |
| Product Ion 2 (m/z) | 176.1 | |
| Collision Energy (V) | Varies by instrument | |
| Limit of Quantification (LOQ) in Water | 0.075 - 0.10 ppb | |
| Limit of Detection (LOD) in Water | 0.05 ppb |
Table 2: GC-MS Parameters for Metolachlor Analysis
| Parameter | Value | Reference |
| Monitored Ion 1 (m/z) | 238 | |
| Monitored Ion 2 (m/z) | 240 | |
| Retention Time | Varies by column and conditions | |
| Limit of Detection (LOD) in Soil | 0.5 ppb | |
| Limit of Detection (LOD) in Water | 0.05 ppb |
Experimental Protocols and Workflows
The accurate quantification of Metolachlor using this compound involves a multi-step process, from sample collection and preparation to instrumental analysis.
Sample Preparation for Water Analysis
A common procedure for the analysis of Metolachlor in water samples involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.
Isotope Dilution Mass Spectrometry Analysis
Following sample preparation, the extract is injected into an LC-MS/MS or GC-MS system. The instrument is operated in a mode that allows for the simultaneous monitoring of the characteristic mass-to-charge ratios (m/z) of both Metolachlor and this compound.
The concentration of Metolachlor in the original sample is then determined by comparing the ratio of the peak area of the native analyte to that of the deuterated internal standard against a calibration curve prepared with known concentrations of both compounds.
Signaling Pathways and Logical Relationships
The use of this compound is fundamentally based on the principles of isotope dilution. The logical relationship for accurate quantification is depicted below.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. epa.gov [epa.gov]
- 3. [PDF] Simultaneous determination of alachlor, metolachlor, atrazine, and simazine in water and soil by isotope dilution gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. epa.gov [epa.gov]
- 5. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]
Metolachlor-d6 (CAS Number 1219803-97-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolachlor-d6 is the deuterated analog of Metolachlor, a widely used chloroacetanilide herbicide. Its primary application in scientific research is as an internal standard for the accurate quantification of Metolachlor in various environmental and biological matrices.[1][2] The incorporation of six deuterium atoms into the propyl group of the molecule provides a distinct mass difference, enabling precise and reliable measurements through mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This technical guide provides an in-depth overview of the physicochemical properties, synthesis, spectroscopic data, and analytical applications of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 1219803-97-0 | [3] |
| Molecular Formula | C₁₅H₁₆D₆ClNO₂ | [4] |
| Molecular Weight | 289.83 g/mol | [3] |
| IUPAC Name | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1,1,1,2,3,3-hexadeuterio-3-methoxypropan-2-yl)acetamide | |
| Synonyms | Metolachlor D6 (propyl D6), (+/-)-Metolachlor-d6 (propyl-d6) | |
| Physical State | Pale Yellow Oil | |
| Melting Point | -62 °C | |
| Boiling Point | 100 °C | |
| Storage Temperature | -20°C |
Synthesis and Purification
-
Reductive Amination: Reaction of 2-ethyl-6-methylaniline with a deuterated analog of methoxyacetone, followed by reduction.
-
Acylation: Acylation of the resulting secondary amine with chloroacetyl chloride.
The key to synthesizing this compound lies in the use of a deuterated precursor for the methoxypropylamine side chain.
A plausible synthetic pathway is illustrated in the diagram below:
Caption: Plausible synthetic pathway for this compound.
Purification of the final product is typically achieved through chromatographic techniques, such as column chromatography, to ensure high purity required for its use as an analytical standard.
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and confirmation of this compound.
Mass Spectrometry
The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its deuterated mass. The fragmentation pattern is similar to that of Metolachlor, with characteristic shifts in fragment ions containing the deuterated propyl group. This mass shift is the basis for its use in isotope dilution mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available ¹H NMR spectrum for this compound is not available, it is expected to show a significant reduction in signal intensity and complexity in the region corresponding to the propyl protons compared to the non-deuterated standard. The absence of signals from the deuterated positions confirms the isotopic labeling. The ¹³C NMR spectrum would show signals for all carbon atoms, with those directly bonded to deuterium potentially exhibiting altered splitting patterns and chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be very similar to that of Metolachlor, with the primary difference being the appearance of C-D stretching vibrations, typically in the range of 2100-2250 cm⁻¹, which are absent in the spectrum of the non-deuterated compound.
Experimental Protocols: Application as an Internal Standard
This compound is predominantly used as an internal standard in isotope dilution methods for the quantification of Metolachlor in various matrices. The general workflow for such an analysis is outlined below.
Caption: General workflow for the analysis of Metolachlor using this compound as an internal standard.
Detailed Methodology for Water Sample Analysis
The following is a representative protocol for the determination of Metolachlor in water samples using this compound as an internal standard, adapted from established environmental analytical methods.
1. Sample Preparation:
- Collect a known volume of water sample (e.g., 500 mL).
- Fortify the sample with a known amount of this compound stock solution to achieve a final concentration relevant to the expected analyte concentration.
- Perform solid-phase extraction (SPE) using a C18 cartridge to extract both the analyte and the internal standard.
- Elute the analytes from the SPE cartridge with a suitable organic solvent (e.g., ethyl acetate or methanol).
- Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
2. Instrumental Analysis (LC-MS/MS):
- Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
- Metolachlor: Monitor specific precursor-to-product ion transitions.
- This compound: Monitor the corresponding mass-shifted precursor-to-product ion transitions.
3. Quantification:
- Generate a calibration curve by analyzing a series of standards containing known concentrations of Metolachlor and a constant concentration of this compound.
- Plot the ratio of the peak area of Metolachlor to the peak area of this compound against the concentration of Metolachlor.
- Calculate the concentration of Metolachlor in the unknown sample by using the measured peak area ratio and the calibration curve.
Applications in Research and Development
The use of this compound as an internal standard is critical in a variety of research fields:
-
Environmental Monitoring: Accurately quantifying Metolachlor residues in soil, groundwater, and surface water to assess environmental contamination and fate.
-
Food Safety: Determining Metolachlor residues in agricultural products to ensure compliance with regulatory limits.
-
Toxicology Studies: Precisely measuring the concentration of Metolachlor in biological samples during toxicological and pharmacokinetic studies.
-
Drug Metabolism Studies: Although not a pharmaceutical itself, the principles of using deuterated standards are directly applicable to drug development, where they are used to study the metabolism and pharmacokinetics of drug candidates.
Conclusion
This compound is an indispensable tool for researchers and scientists requiring accurate and reliable quantification of the herbicide Metolachlor. Its well-defined physicochemical properties and the established analytical workflows utilizing it as an internal standard in mass spectrometry-based methods ensure high-quality data in environmental, agricultural, and toxicological research. The ability to perform precise quantification through isotope dilution makes this compound a critical component in ensuring food safety and monitoring environmental quality.
References
Synthesis and Isotopic Purity of Metolachlor-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Metolachlor-d6. This compound serves as a crucial internal standard for the quantitative analysis of Metolachlor, a widely used herbicide, in various matrices. This guide details a proposed synthetic pathway, outlines state-of-the-art analytical methodologies for determining isotopic enrichment, and presents data in a clear, structured format for easy interpretation.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process adapted from established methods for the synthesis of unlabeled Metolachlor.[1] The key to producing the deuterated analog is the use of a deuterated starting material, specifically acetone-d6, to introduce the deuterium labels into the methoxypropyl moiety of the final molecule.
Proposed Synthetic Pathway
The proposed synthesis involves two primary stages:
-
Reductive Amination: Reaction of 2-ethyl-6-methylaniline with 1-methoxypropan-2-one-1,1,1,3,3,3-d6 to form the intermediate N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl-1,1,1,3,3,3-d6)amine.
-
Acylation: Acylation of the deuterated intermediate with chloroacetyl chloride to yield this compound.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of this compound. These are based on established procedures for the synthesis of unlabeled Metolachlor and general deuteration techniques.
Step 1: Reductive Amination
-
Reaction Setup: To a solution of 2-ethyl-6-methylaniline (1 equivalent) in a suitable solvent such as methanol or ethanol, add 1-methoxypropan-2-one-1,1,1,3,3,3-d6 (1.1 equivalents).
-
Catalyst Addition: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise to the reaction mixture at room temperature. The reaction can also be carried out under catalytic hydrogenation conditions using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aniline is consumed.
-
Work-up: Upon completion, quench the reaction by the addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl-1,1,1,3,3,3-d6)amine.
Step 2: Acylation
-
Reaction Setup: Dissolve the crude deuterated amine from the previous step in a suitable aprotic solvent, such as dichloromethane or toluene, and cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution.
-
Acylating Agent Addition: Slowly add chloroacetyl chloride (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.
Isotopic Purity Analysis
The determination of isotopic purity is critical to ensure the quality and reliability of this compound as an internal standard. The primary analytical techniques for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
Analytical Workflow
The following diagram outlines the workflow for the analysis of the isotopic purity of synthesized this compound.
Caption: General workflow for determining the isotopic purity of this compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a molecule. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent, such as acetonitrile or methanol.
-
Instrumentation: Analyze the sample using an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in the region of the expected molecular ion of this compound.
-
Data Analysis: Determine the relative intensities of the peaks corresponding to the unlabeled Metolachlor (M+0) and the deuterated isotopologues (M+1 to M+6). The isotopic purity is calculated based on the relative abundance of the desired M+6 ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed information about the location and extent of deuterium incorporation.
Experimental Protocol:
-
Sample Preparation: Dissolve a precise amount of the synthesized this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
¹H NMR Spectroscopy:
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the signals corresponding to the protons at the positions where deuterium is expected and compare them to the integrals of protons at non-deuterated positions. A significant reduction in the integral of the target protons indicates successful deuteration.
-
-
²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
The presence of signals in the ²H NMR spectrum at the chemical shifts corresponding to the deuterated positions confirms the incorporation of deuterium. The integral of these signals can be used to quantify the level of deuteration.
-
Data Presentation
The quantitative data obtained from the synthesis and isotopic purity analysis should be summarized in clear and concise tables for easy comparison and interpretation.
Synthesis Data
| Parameter | Expected Value |
| Step 1: Reductive Amination | |
| Yield | > 80% |
| Purity (by GC-MS) | > 95% |
| Step 2: Acylation | |
| Yield | > 85% |
| Overall Yield | > 68% |
| Chemical Purity (by HPLC) | > 98% |
Isotopic Purity Data
| Analytical Technique | Parameter | Expected Result |
| HRMS | Relative Abundance of M+6 | > 98% |
| Relative Abundance of M+0 to M+5 | < 2% | |
| ¹H NMR | Integral of methoxypropyl protons | Significantly reduced |
| ²H NMR | Presence of signals for D at methoxypropyl positions | Confirmed |
| Calculated Isotopic Purity | Overall Isotopic Enrichment | > 98% |
This technical guide provides a framework for the synthesis and rigorous quality control of this compound. Adherence to these proposed protocols and analytical methods will ensure the production of a high-purity internal standard suitable for demanding research and analytical applications.
References
The Unseen Partner: A Technical Guide to Metolachlor-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, achieving accurate and reliable quantification of target analytes is paramount. This is especially true in complex matrices such as environmental samples or biological fluids, where variability in sample preparation and instrument response can introduce significant error. The use of a stable isotope-labeled internal standard is a cornerstone of robust analytical methodology, and for the widely used herbicide metolachlor, its deuterated analog, metolachlor-d6, serves as this crucial, unseen partner. This technical guide delves into the core mechanism of action of this compound as an internal standard, providing a comprehensive overview for researchers and professionals in the field.
The Core Principle: Isotope Dilution Mass Spectrometry
The use of this compound as an internal standard is a direct application of isotope dilution mass spectrometry (IDMS). The fundamental principle lies in the near-identical physicochemical properties of a deuterated compound to its unlabeled counterpart. This compound, where six hydrogen atoms have been replaced by deuterium, behaves virtually identically to metolachlor during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer.
However, due to the mass difference between hydrogen (1 amu) and deuterium (2 amu), this compound has a higher molecular weight than metolachlor. This mass difference is readily distinguished by a mass spectrometer, allowing for the simultaneous but separate detection of both the analyte (metolachlor) and the internal standard (this compound).
By adding a known amount of this compound to every sample, calibrator, and quality control sample at the beginning of the analytical process, any loss of the analyte during sample preparation or fluctuations in instrument response will be mirrored by a proportional loss or fluctuation in the internal standard. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratio remains constant despite variations in sample handling or instrument performance, leading to highly accurate and precise results.
Quantitative Data Summary
The following tables summarize the key quantitative data for metolachlor and this compound, essential for developing and validating analytical methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Metolachlor | C₁₅H₂₂ClNO₂ | 283.79 |
| This compound | C₁₅H₁₆D₆ClNO₂ | 289.83 |
Table 1: Physicochemical Properties of Metolachlor and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Metolachlor | 284.1 | 176.2 | 134.1 | 24 / 32 |
| This compound | 290.1 | 176.2 | 137.1 | Not specified |
Table 2: Exemplary LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions .[1] Note: Optimal collision energies may vary between instruments.
| Chromatographic System | Metolachlor Retention Time (min) | This compound Retention Time (min) | Comments |
| Liquid Chromatography | ~6.01 | Expected to be nearly identical to metolachlor | Co-elution is a critical requirement for an ideal internal standard.[1] |
| Gas Chromatography | ~14.5 | Expected to be nearly identical to metolachlor | Co-elution is also critical in GC-MS methods. |
Table 3: Chromatographic Retention Times .
Experimental Protocols
A robust analytical method is underpinned by a well-defined experimental protocol. The following is a representative methodology for the analysis of metolachlor in water samples using this compound as an internal standard, based on common practices in environmental analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Fortification: Collect a 50 mL water sample. Prior to extraction, spike the sample with a known concentration of this compound in a suitable solvent (e.g., 100 µL of a 1 µg/mL solution in methanol).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elution: Elute the retained metolachlor and this compound from the cartridge with 5 mL of methanol.
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL of 10:90 acetonitrile:water).
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the precursor and product ions for both metolachlor and this compound as detailed in Table 2.
-
Instrument Parameters: Optimize gas temperatures, gas flows, and ion optics for maximum sensitivity.
-
Visualizing the Workflow and Logic
To further elucidate the experimental process and the underlying principles, the following diagrams are provided.
Conclusion
This compound serves as an indispensable tool in the accurate and precise quantification of metolachlor. Its role as an internal standard, founded on the principles of isotope dilution mass spectrometry, allows for the effective correction of analytical variability. By understanding the core mechanism of its action and implementing robust, well-defined experimental protocols, researchers can ensure the generation of high-quality, reliable data in their scientific endeavors. This technical guide provides a foundational understanding and practical framework for the successful application of this compound in analytical methodologies.
References
physical and chemical properties of deuterated Metolachlor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of deuterated Metolachlor (Metolachlor-d6), its mechanism of action, and its primary application as an internal standard in analytical chemistry.
Introduction
Metolachlor is a widely used pre-emergent herbicide from the chloroacetanilide class, effective against annual grasses and certain broadleaf weeds in crops like corn, soybeans, and cotton.[1][2] Deuterated Metolachlor is a stable isotope-labeled version of the parent compound where six hydrogen atoms have been replaced by deuterium.[3] This isotopic substitution makes it an ideal internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods.[4][5] Its near-identical chemical and physical properties to the unlabeled analyte ensure it behaves similarly during sample preparation and analysis, allowing for accurate correction of procedural variability.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized below, with data for unlabeled Metolachlor provided for comparison.
| Property | Deuterated Metolachlor (this compound) | Unlabeled Metolachlor |
| CAS Number | 1219803-97-0 | 51218-45-2 |
| Molecular Formula | C₁₅H₁₆D₆ClNO₂ | C₁₅H₂₂ClNO₂ |
| Molecular Weight | 289.83 g/mol | 283.80 g/mol |
| Accurate Mass | 289.1716 Da | 283.1390 Da |
| Appearance | Neat (form not specified) | Off-white to colorless liquid |
| Melting Point | -62 °C | Not specified |
| Boiling Point | 100 °C (at unspecified low pressure) | 100 °C at 0.001 mmHg |
| Water Solubility | Not specified; expected to be similar to unlabeled | 530 mg/L at 20 °C |
| Storage Temperature | -20°C | Not specified |
| Purity | >95% (HPLC) | Not applicable |
Mechanism of Action
Deuteration does not alter the fundamental biochemical mechanism of the molecule. Metolachlor acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This is achieved by blocking the activity of fatty acid elongase enzymes, which are critical for building fatty acids with 20 or more carbons. These VLCFAs are essential components for forming cell membranes and the protective outer cuticle of the plant. By disrupting their production, Metolachlor halts the growth of roots and shoots in germinating weed seedlings, leading to their death before they can emerge from the soil.
The following diagram illustrates the biochemical pathway inhibited by Metolachlor.
References
Metolachlor-d6 safety data sheet and handling precautions
For researchers, scientists, and drug development professionals, the proper handling of deuterated compounds like Metolachlor-d6 is paramount for ensuring laboratory safety and data integrity. This compound, a deuterated analog of the widely used herbicide Metolachlor, is primarily utilized in research settings for applications such as mass spectrometry-based analysis and metabolic studies.[1] This guide provides a comprehensive overview of the safety data and handling precautions for this compound, compiled from various safety data sheets (SDS).
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact.[2] It is crucial to understand its GHS classification to handle it appropriately.
GHS Classification:
-
Acute Toxicity, Oral (Category 4)[3]
-
Acute Toxicity, Inhalation (Category 4)[3]
-
Skin Sensitization (Category 1)[4]
-
Hazardous to the aquatic environment, acute and long-term (Category 1)
Signal Word: Warning
Hazard Statements:
-
H302 + H332: Harmful if swallowed or if inhaled.
-
H317: May cause an allergic skin reaction.
-
H410: Very toxic to aquatic life with long-lasting effects.
The logical relationship of the relevant GHS pictograms is illustrated in the diagram below.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its proper storage and handling.
| Property | Value |
| Molecular Formula | C₁₅H₁₆D₆ClNO₂ |
| Molecular Weight | 289.83 g/mol |
| CAS Number | 1219803-97-0 |
| Appearance | White to off-white solid or tan to brown oily liquid (for non-deuterated) |
| Solubility | Slightly soluble in water. Soluble in most organic solvents. |
| Storage Temperature | Recommended at -20°C or room temperature. Keep containers tightly closed in a dry, cool, and well-ventilated place. |
Toxicological Data
The toxicological profile of Metolachlor is well-documented, and similar precautions should be taken for its deuterated form.
| Metric | Value | Species |
| LD50 (Oral) | 1200 - 2780 mg/kg | Rat |
| LD50 (Dermal) | >2000 mg/kg | Rat |
Health Effects:
-
Acute: Harmful if swallowed or inhaled. Exposure can lead to symptoms like abdominal cramps, diarrhea, nausea, weakness, and dizziness. It may cause irritation to the skin, eyes, and respiratory tract.
-
Chronic: Repeated skin contact may cause skin sensitization and allergic reactions. It can also cause damage to the liver.
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has not identified Metolachlor or its components as a probable, possible, or confirmed human carcinogen at levels greater than 0.1%.
Handling and Personal Protection
A systematic approach to handling this compound in a laboratory setting is crucial to minimize exposure risk. The following workflow outlines the key steps for safe handling from receipt to disposal.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a laboratory fume hood to minimize inhalation exposure.
-
Eyewash stations and emergency showers should be readily available in the work area.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Safety glasses with side-shields or goggles are mandatory.
-
Skin Protection: Chemical-resistant gloves (e.g., PVC or rubber) and a lab coat or protective overalls should be worn. Wash hands thoroughly with soap and water after handling and before breaks.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
First Aid and Emergency Procedures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice. |
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or public waters. Spills should be contained to prevent environmental contamination.
-
Cleanup: Absorb the spill with an inert material such as sand, earth, or vermiculite. Collect the material in a suitable, closed container for disposal as hazardous waste.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Do not use a heavy water stream.
-
Hazardous Combustion Products: Under fire conditions, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area in the original, tightly sealed container. Keep away from food, feed, and incompatible materials such as strong acids and bases. Protect from direct sunlight and sources of ignition.
-
Disposal: Dispose of waste material and containers in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.
By adhering to these safety protocols and handling precautions, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. Always refer to the specific Safety Data Sheet provided by the supplier for the most detailed and up-to-date information.
References
Technical Guide: Solubility Profile of Metolachlor-d6 in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive overview of the solubility of Metolachlor-d6, a deuterated analog of the herbicide Metolachlor, in various organic solvents. The information herein is critical for the preparation of stock solutions, analytical standards, and formulations in research and development settings. Given the limited direct data on this compound, this guide leverages solubility data for the structurally analogous compounds, Metolachlor and S-Metolachlor, to provide a reliable solubility profile.
Introduction to this compound
This compound is the deuterium-labeled version of Metolachlor, a widely used chloroacetanilide herbicide.[1] In analytical and research applications, deuterated standards like this compound are indispensable for isotope dilution mass spectrometry, serving as internal standards to ensure accurate quantification of the parent compound in various matrices. Understanding its solubility is the first step in its effective utilization in the laboratory.
Quantitative Solubility Data
The solubility of this compound is expected to be nearly identical to that of its non-deuterated counterpart, Metolachlor, and its enantiomer, S-Metolachlor. The following table summarizes the available solubility data for Metolachlor and S-Metolachlor in a range of common organic solvents. This data serves as a strong proxy for the solubility of this compound.
| Organic Solvent | Solubility (at 25°C) | Data Reference |
| n-Hexane | Completely Miscible | [2] |
| Toluene | Completely Miscible | [2][3] |
| Dichloromethane | Completely Miscible | [2] |
| Methanol | Completely Miscible | |
| n-Octanol | Completely Miscible | |
| Acetone | Completely Miscible | |
| Ethyl Acetate | Completely Miscible | |
| Acetonitrile | Soluble (100 µg/mL solution is commercially available) | |
| Benzene | Miscible | |
| Xylene | Miscible | |
| Ethanol | Miscible | |
| Dimethylformamide | Miscible | |
| Dichloroethane | Miscible | |
| Cyclohexanone | Miscible |
Note: "Completely Miscible" indicates that the solute and solvent will mix in all proportions to form a homogeneous solution.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the isothermal shake-flask method, a common technique for solubility assessment.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (neat compound)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials. The exact amount should be more than the anticipated saturation point.
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for determining the solubility of this compound.
References
A Technical Guide to the Commercial Availability and Application of Metolachlor-d6 Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability of the Metolachlor-d6 analytical standard. It also details its application in analytical methodologies, particularly as an internal standard for chromatographic analysis, and explores the metabolic pathways of Metolachlor. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental analysis.
Commercial Availability of this compound
This compound, the deuterated analog of the widely used herbicide Metolachlor, is readily available from several reputable suppliers of analytical standards. It is primarily used as an internal standard in quantitative analysis to improve the accuracy and precision of results by correcting for variations in sample preparation and instrument response. The table below summarizes the offerings from various commercial vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Formats & Sizes |
| LGC Standards | This compound | 1219803-97-0 | C₁₅H₁₆D₆ClNO₂ | >95% (HPLC) | Neat (5 mg, 10 mg, 100 mg) |
| CDN Isotopes | (±)-Metolachlor-d6 (propyl-d6) | 1219803-97-0 | C₁₅H₁₆D₆ClNO₂ | 98 atom % D | Neat (0.01 g, 0.05 g) |
| MedChemExpress | This compound | 1219803-97-0 | C₁₅H₁₆D₆ClNO₂ | 98.58% | Neat (1 mg, 5 mg) |
| Biosynth | This compound | 1219803-97-0 | C₁₅H₁₆D₆ClNO₂ | Not specified | Neat (Inquire for sizes) |
| Achemtek | This compound (propyl-d6) Solution | 1219803-97-0 | C₁₅H₁₆D₆ClNO₂ | 98+% | 100 µg/mL in Toluene |
| ESSLAB | This compound (propyl-d6) | 1219803-97-0 | C₁₅H₁₆D₆ClNO₂ | Not specified | 100 µg/mL in Isooctane (1 mL) |
| Fisher Scientific | LGC Standards USA this compound | 1219803-97-0 | Not specified | Not specified | Inquire for details |
Experimental Protocols for Metolachlor Analysis using this compound
This compound is an ideal internal standard for the quantification of Metolachlor and its metabolites in various environmental and biological matrices. Below are detailed protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive analytical technique.
Analysis of Metolachlor in Water Samples
This protocol is adapted from methodologies developed for the analysis of herbicides and their degradation products in ground and surface water.[1]
2.1.1. Sample Preparation: Solid Phase Extraction (SPE)
-
To a 50 mL water sample, add a known concentration of this compound internal standard solution.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes (Metolachlor and this compound) using an appropriate solvent, such as 80/20 methanol/water (v/v).[1]
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent, such as 10/90 acetonitrile/water (v/v), for LC-MS/MS analysis.[1]
2.1.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.
-
Injection Volume: Typically 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for Metolachlor.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions for both Metolachlor and this compound are monitored.
-
Analysis of Metolachlor in Soil Samples
This protocol outlines a general procedure for the extraction and analysis of Metolachlor from soil matrices.
2.2.1. Sample Preparation: Solvent Extraction
-
Homogenize the soil sample to ensure uniformity.
-
Weigh a subsample of the soil (e.g., 10-20 g) into a centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard.
-
Add an extraction solvent, such as acetonitrile or a mixture of methanol and water.[2]
-
Vortex or shake the sample vigorously to ensure thorough extraction.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Collect the supernatant (the liquid extract).
-
The extract may require a clean-up step, such as dispersive solid-phase extraction (d-SPE), to remove matrix interferences before LC-MS/MS analysis.
2.2.2. LC-MS/MS Analysis
The LC-MS/MS conditions are generally similar to those used for water analysis, with potential modifications to the gradient elution profile to optimize separation from any remaining matrix components.
Signaling and Metabolic Pathways of Metolachlor
Understanding the metabolic fate of Metolachlor is crucial for assessing its environmental impact and potential toxicity.
Metolachlor Detoxification Pathway in Plants
In plants, Metolachlor undergoes a multi-phase detoxification process to render it less toxic.[3] This primarily involves conjugation with glutathione (GSH), a key antioxidant, followed by further processing and compartmentalization.
Mammalian Metabolism of Metolachlor
In mammals, Metolachlor is primarily metabolized in the liver. While the complete metabolic pathway is complex and not as fully elucidated as in plants, evidence suggests the involvement of cytochrome P450 (CYP450) enzymes in its biotransformation. The initial steps likely involve oxidation and dechlorination, followed by conjugation reactions to facilitate excretion.
References
- 1. Evaluation of the toxicological effects of atrazine-metolachlor in male rats: in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer incidence and metolachlor use in the Agricultural Health Study: An update - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Metolachlor in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS) Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolachlor is a widely used pre-emergent herbicide for the control of broadleaf weeds and annual grasses in various crops.[1] Its extensive use has led to concerns about its persistence and potential contamination of soil and water resources, necessitating sensitive and accurate analytical methods for its quantification in environmental matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the determination of Metolachlor residues.[2][3][4] To ensure the accuracy and reliability of quantitative results, the use of an internal standard is crucial to compensate for variations during sample preparation and instrumental analysis.[5] This application note details a robust GC-MS method for the quantification of Metolachlor, employing Metolachlor-d6 as an internal standard.
Principle of Using this compound as an Internal Standard
An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the detector. Deuterated analogs of the target analyte, such as this compound, are excellent internal standards for mass spectrometry-based methods. This compound has a chemical structure identical to Metolachlor, except that six hydrogen atoms have been replaced by deuterium atoms. This results in a compound that co-elutes with the native Metolachlor from the GC column and exhibits similar ionization and fragmentation behavior in the mass spectrometer. However, due to the mass difference, the molecular ion and characteristic fragment ions of this compound will have a higher mass-to-charge ratio (m/z), allowing for their distinct detection. By adding a known amount of this compound to every sample and standard, the ratio of the analyte response to the internal standard response can be used for quantification, effectively correcting for any analyte loss during sample processing or fluctuations in injection volume.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetone, n-hexane, dichloromethane, acetonitrile (pesticide residue grade or equivalent).
-
Standards: Metolachlor (analytical standard, >95% purity), this compound (internal standard).
-
Reagents: Anhydrous sodium sulfate, magnesium sulfate (MgSO₄), sodium chloride (NaCl).
-
Consumables: Volumetric flasks, pipettes, autosampler vials with inserts, syringe filters (0.22 µm), solid-phase extraction (SPE) cartridges (if required).
Standard Solution Preparation
-
Stock Solutions (1000 mg/L): Accurately weigh and dissolve an appropriate amount of Metolachlor and this compound standards in acetone to prepare individual stock solutions of 1000 mg/L. Store these solutions at 4°C in the dark.
-
Internal Standard Working Solution (10 mg/L): Prepare a working solution of this compound by diluting the stock solution with acetone.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Metolachlor stock solution with n-hexane to achieve the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/L). Fortify each calibration standard with the this compound internal standard working solution to a final concentration of 10 µg/L.
Sample Preparation (QuEChERS Method for Soil/Vegetable Samples)
-
Homogenization: Homogenize the collected sample to ensure uniformity.
-
Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 µL of the 10 mg/L this compound internal standard working solution. Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Cleanup (if necessary): Transfer a portion of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent for cleanup of fatty matrices. Vortex for 30 seconds and centrifuge.
-
Final Extract: Take an aliquot of the final supernatant, filter it through a 0.22 µm syringe filter into an autosampler vial for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977 MSD or equivalent.
-
Column: HP-5MS (5% phenylmethyl siloxane) capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode, 1 µL injection volume, injector temperature 250°C.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 180°C at 25°C/min, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MSD Parameters:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Metolachlor: Quantifier ion m/z 162, Qualifier ions m/z 238, 146
-
This compound: Quantifier ion m/z 168, Qualifier ions m/z 244, 152
-
-
Data Presentation
The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantitation (LOQ), and recovery. The following table summarizes typical quantitative data for Metolachlor analysis.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 - 2.0 µg/kg |
| Limit of Quantitation (LOQ) | 0.15 - 5.0 µg/kg |
| Average Recovery (%) | 85 - 115% |
| Relative Standard Deviation (RSD, %) | < 15% |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for GC-MS analysis of Metolachlor using an internal standard.
Caption: Logical relationship in internal standard quantification.
References
- 1. Simultaneous determination of metolachlor, pendimethalin and oxyfluorfen in bulb vegetables using gas chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 3. repository.iuls.ro [repository.iuls.ro]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry using Metolachlor-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Metolachlor using its deuterated internal standard, Metolachlor-d6, by isotope dilution mass spectrometry. Metolachlor is a widely used pre-emergent chloroacetanilide herbicide for the control of various grasses and broadleaf weeds in numerous crops.[1][2][3] Isotope dilution mass spectrometry is a highly accurate and precise analytical technique that corrects for sample matrix effects and variations in instrument response by incorporating a stable isotope-labeled internal standard.
Principle of the Method
The core principle of this analytical method is the addition of a known amount of this compound to a sample containing an unknown amount of Metolachlor. This compound is an ideal internal standard as it shares nearly identical chemical and physical properties with the analyte of interest, Metolachlor, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] The primary difference is the mass-to-charge ratio (m/z) due to the deuterium labeling, allowing for their distinct detection by a mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of Metolachlor using this compound as an internal standard in various matrices.
| Parameter | Water | Soil |
| Limit of Quantification (LOQ) | 0.050 - 0.10 µg/L[4] | 0.4 - 2.5 µg/kg |
| Limit of Detection (LOD) | 0.125 ng injected | Not specified |
| Recovery | 95 - 105% | Not specified |
| Linearity Range | 0.01 - 5 µg/L | Not specified |
Experimental Protocols
Sample Preparation (Water Samples)
This protocol is adapted from established methods for the analysis of Metolachlor in water.
Materials:
-
Water sample
-
This compound internal standard solution (e.g., 50 pg/µL in methanol)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
HPLC vials with caps
Procedure:
-
Allow the water sample to reach ambient temperature and mix thoroughly.
-
Transfer a 900 µL aliquot of the water sample into an HPLC vial.
-
Add 100 µL of the this compound internal standard solution (e.g., 50 pg/µL) to the HPLC vial. This results in a final internal standard concentration of 5.0 pg/µL in the sample.
-
Cap the vial and vortex to ensure complete mixing.
-
The sample is now ready for LC-MS/MS analysis.
Sample Preparation (Soil Samples) - Solid-Liquid Extraction
This protocol is a general approach for the extraction of Metolachlor from soil matrices.
Materials:
-
Soil sample, sieved (2 mm mesh)
-
This compound internal standard solution
-
Extraction solvent (e.g., Methanol or Acetonitrile)
-
Centrifuge and centrifuge tubes
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) (optional, for cleanup)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 10:90 Acetonitrile:Water)
Procedure:
-
Weigh approximately 20 grams of the homogenized soil sample into a centrifuge tube.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add a sufficient volume of extraction solvent (e.g., 20-30 mL of methanol).
-
Vortex or sonicate the sample for a defined period (e.g., 15-30 minutes) to ensure efficient extraction.
-
Centrifuge the sample at a specified speed and duration (e.g., 2400 rcf for 20 minutes) to separate the soil from the solvent.
-
Carefully collect the supernatant (the extraction solvent).
-
For cleaner samples, the extract can be concentrated under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase. For more complex matrices, an optional SPE cleanup step can be performed.
-
If using SPE, condition the C18 cartridge, load the sample extract, wash away interferences, and elute the analyte and internal standard with an appropriate solvent (e.g., 80/20 methanol/water).
-
Evaporate the eluate to near dryness and reconstitute in the final injection solvent.
-
Transfer the final extract to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Typical LC Conditions:
-
Column: A suitable C18 column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Typical MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor/Product Ion Transitions:
-
Metolachlor: Specific precursor and product ions should be determined by direct infusion or from literature.
-
This compound: The precursor ion will be 6 m/z units higher than Metolachlor. Product ions may be the same or shifted depending on the fragmentation pattern.
-
-
Collision Energy and other MS parameters: Optimized for the specific instrument and transitions.
Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of Metolachlor and a constant concentration of this compound.
-
Analyze the calibration standards using the developed LC-MS/MS method.
-
Generate a calibration curve by plotting the peak area ratio (Metolachlor peak area / this compound peak area) against the concentration of Metolachlor.
-
Analyze the prepared samples and determine the peak area ratio of the analyte to the internal standard.
-
Calculate the concentration of Metolachlor in the samples using the calibration curve.
Visualizations
Caption: Experimental workflow for Metolachlor analysis.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
Preparation of Metolachlor-d6 Standard Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of Metolachlor-d6 standard solutions. This compound is a deuterated analog of Metolachlor, a widely used herbicide. In analytical chemistry, isotopically labeled compounds like this compound are crucial for use as internal standards in quantitative analysis, particularly in chromatography-mass spectrometry (GC-MS and LC-MS/MS) methods. Their use helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided below. It is essential to consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
| Property | Value |
| Chemical Name | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1,1,1,2,3,3-hexadeuterio-3-methoxypropan-2-yl)acetamide |
| Synonyms | Metolachlor D6 (propyl D6) |
| CAS Number | 1219803-97-0 |
| Molecular Formula | C₁₅H₁₆D₆ClNO₂ |
| Molecular Weight | 289.83 g/mol |
| Appearance | Varies; may be a solid or liquid |
| Storage Temperature | Recommended at -20°C or below for long-term storage. |
| Purity | Typically >95% (HPLC) |
| Solubility | Soluble in organic solvents such as acetonitrile, methanol, and toluene. |
| Safety Precautions | Harmful if swallowed or inhaled. May cause an allergic skin reaction.[1] Wear protective gloves, clothing, and eye protection.[1] Use in a well-ventilated area or with a fume hood.[1] |
Experimental Protocols
The following protocols detail the preparation of stock and working standard solutions of this compound. These solutions are suitable for use as internal standards in a variety of analytical methods.
Materials and Equipment
-
This compound analytical standard (neat material or certified solution)
-
High-purity solvents (e.g., acetonitrile, methanol, HPLC grade or equivalent)
-
Calibrated analytical balance (readable to at least 0.0001 g)
-
Class A volumetric flasks (various sizes, e.g., 1 mL, 5 mL, 10 mL, 25 mL, 100 mL)
-
Calibrated micropipettes (various ranges)
-
Amber glass vials with PTFE-lined caps for storage
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol 1: Preparation of a 100 µg/mL Stock Solution from Neat Material
This protocol describes the preparation of a primary stock solution from a solid or neat liquid standard.
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh approximately 10 mg of the this compound standard into a clean weighing boat or directly into a 100 mL Class A volumetric flask. Record the exact weight.
-
Dissolution: Add a small volume of the chosen solvent (e.g., acetonitrile) to the volumetric flask to dissolve the standard. Gently swirl the flask or use an ultrasonic bath to ensure complete dissolution.
-
Dilution to Volume: Once the standard is fully dissolved, bring the flask to the final volume of 100 mL with the same solvent. Ensure the meniscus is aligned with the calibration mark.
-
Homogenization: Cap the flask securely and invert it multiple times (at least 10-15 times) to ensure the solution is homogeneous.
-
Calculation of Exact Concentration: Calculate the exact concentration of the stock solution based on the actual weight of the standard and its purity.
-
Concentration (µg/mL) = (Weight of standard (mg) × Purity) / Volume of flask (mL) × 1000
-
-
Storage and Labeling: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the solution at -20°C.
Protocol 2: Preparation of Working Standard Solutions
Working standard solutions are prepared by diluting the stock solution to the desired concentrations for use in creating calibration curves or for spiking samples.
-
Intermediate Stock Solution (Optional but Recommended): To minimize errors associated with small volume transfers, it is good practice to first prepare an intermediate stock solution (e.g., 10 µg/mL).
-
To prepare a 10 µg/mL intermediate solution from a 100 µg/mL stock solution, pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the appropriate solvent.
-
-
Serial Dilutions: Prepare a series of working standards by serially diluting the stock or intermediate stock solution. The table below provides an example of a dilution scheme to prepare a range of working standards.
| Target Concentration (ng/mL) | Volume of 10 µg/mL Intermediate Stock (µL) | Final Volume (mL) | Dilution Solvent |
| 1000 | 100 | 1 | Acetonitrile |
| 500 | 50 | 1 | Acetonitrile |
| 250 | 25 | 1 | Acetonitrile |
| 100 | 100 (of 1 µg/mL) | 1 | Acetonitrile |
| 50 | 50 (of 1 µg/mL) | 1 | Acetonitrile |
| 10 | 10 (of 1 µg/mL) | 1 | Acetonitrile |
| 1 | 100 (of 10 µg/mL) | 10 | Acetonitrile |
Note: The concentrations of working standards should be chosen to bracket the expected concentration range of the analyte in the samples.
-
Storage and Labeling: As with the stock solution, store working standards in properly labeled amber vials at -20°C. Working solutions, especially at lower concentrations, may have shorter stability and should be prepared fresh more frequently.
Solution Stability
The stability of standard solutions is critical for generating reliable analytical data. While specific stability data for this compound solutions are not extensively published, general guidelines for deuterated pesticide standards suggest the following:
-
Stock Solutions (High Concentration): When stored in a well-sealed amber vial at -20°C or below, stock solutions are generally stable for at least 6 months to a year.
-
Working Solutions (Low Concentration): Lower concentration working standards are more susceptible to degradation and adsorption to container walls. It is recommended to prepare these solutions fresh from the stock solution as needed, or at a minimum, on a weekly or monthly basis depending on the analytical sensitivity required.
-
Solvent Choice: The choice of solvent can impact stability. Acetonitrile and methanol are common and suitable solvents for storing this compound standards.
Application in Analytical Methods
This compound is primarily used as an internal standard for the quantification of Metolachlor and related compounds in various matrices, including environmental samples (water, soil) and agricultural products.
Typical Concentration in Final Extract: For methods such as LC-MS/MS, a common final concentration of the internal standard in the sample extract to be injected is in the range of 1 to 10 ng/mL.
Workflow and Diagrams
The following diagrams illustrate the logical workflow for the preparation of this compound standard solutions.
Caption: Preparation of this compound Stock Solution.
Caption: Preparation of Working Standard Solutions.
References
Application Note: High-Throughput Analysis of Metolachlor in Environmental and Agricultural Matrices using LC-MS/MS with Metolachlor-d6 Internal Standard
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the herbicide Metolachlor in various matrices, including water, soil, and plant tissues. The protocol employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Metolachlor-d6 as an internal standard to ensure accuracy and precision. The described methodologies for sample preparation, including Solid Phase Extraction (SPE) for water samples and a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach for solid matrices, are optimized for high throughput and excellent recovery. This method is suitable for environmental monitoring, food safety testing, and agricultural research.
Introduction
Metolachlor is a widely used pre-emergent herbicide for the control of broadleaf weeds and annual grasses in a variety of crops.[1] Its widespread use necessitates sensitive and reliable analytical methods to monitor its presence in the environment and in agricultural products to ensure regulatory compliance and assess potential ecological and human health impacts. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
Sample Preparation
This protocol is adapted for the extraction of Metolachlor from ground and surface water.
Materials:
-
C18 or Oasis HLB SPE cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound internal standard spiking solution
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
To a 50 mL water sample, add the this compound internal standard and vortex to mix.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the entire 50 mL water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of water to remove interfering substances.
-
Dry the cartridge under vacuum or with nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
This protocol is a general guideline for the extraction of Metolachlor from soil and various plant materials.
Materials:
-
Homogenizer or high-speed blender
-
50 mL centrifuge tubes
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) sorbent and magnesium sulfate
-
This compound internal standard spiking solution
-
Centrifuge
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the this compound internal standard.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and magnesium sulfate.
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
-
Take an aliquot of the cleaned extract for LC-MS/MS analysis. Dilution with the initial mobile phase may be necessary.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Liquid Chromatography Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Role |
| Metolachlor | 284.1 | 176.2 | 15 | 50 | Quantifier |
| Metolachlor | 284.1 | 134.1 | 25 | 50 | Qualifier |
| This compound | 290.1 | 182.2 | 15 | 50 | Quantifier |
| This compound | 290.1 | 140.1 | 25 | 50 | Qualifier |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of Metolachlor using an LC-MS/MS method with an internal standard.
| Parameter | Water Matrix | Soil Matrix | Plant Matrix |
| Limit of Detection (LOD) | 0.01 µg/L | 1 µg/kg | 1 µg/kg |
| Limit of Quantification (LOQ) | 0.05 µg/L | 5 µg/kg | 5 µg/kg |
| Linearity (r²) | >0.995 | >0.995 | >0.99 |
| Recovery (%) | 92-108% | 85-110% | 80-115% |
| Precision (RSD%) | <10% | <15% | <15% |
Visualizations
References
Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup in Metolachlor Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metolachlor is a widely used herbicide belonging to the chloroacetamide class.[1] Its extensive use has led to concerns about its presence in various environmental matrices, necessitating sensitive and reliable analytical methods for its detection and quantification. Solid-phase extraction (SPE) is a crucial sample preparation technique that serves to concentrate the analyte of interest and remove interfering matrix components, thereby enhancing the accuracy and sensitivity of subsequent analytical measurements, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[2][3][4] These application notes provide detailed protocols for the SPE cleanup of metolachlor in water and soil samples.
I. Quantitative Data Summary
The following table summarizes the quantitative performance data from various SPE methods for metolachlor analysis.
| Matrix | SPE Sorbent | Analytical Method | Fortification Levels | Average Recovery (%) | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |
| Ground & Surface Water | C18 | LC/ESI-MS/MS | 0.10 - 100 ppb | 95 - 105 | 0.10 ppb | 0.125 ng injected | [5] |
| Well Water | Oasis HLB | LC/MS/MS | 0.1, 0.25, 0.5, 1, 2 ppb | Not explicitly stated, but control limits are set at ± 2 and 3 standard deviations of the % recovery. | 0.05 ppb | Not explicitly stated | |
| Runoff Water | Not specified | LC-MS/MS | LOQ, 5x LOQ, 10x LOQ | 86 - 114 | 0.02 µg/L | Not specified | |
| Soil | C18 | GC-MS | 50 - 500 µg/kg | > 71 | 10 - 50 µg/kg | 5 - 10 µg/kg | |
| Soil & Thatch | ENV | LC/MS/MS | Not specified | Not explicitly stated, but method was validated according to EPA guidelines. | 10 ppb | 0.1 ng | |
| Grass | C18 | LC/MS/MS | Not specified | Not explicitly stated, but method was validated according to EPA guidelines. | 1 ppm | 0.1 ng | |
| Maize & Soybean Straw | Not specified | GC-MS | 0.05 and 0.1 mg/kg | 85.5 - 112.7 | 0.19 - 0.67 ng/g | 0.07 - 0.2 ng/g |
II. Experimental Protocols
This protocol is adapted from a method for the analysis of S-Metolachlor and its metabolites in well water.
1. Materials and Reagents:
-
Oasis HLB SPE Cartridges (0.2 g, 6 cc)
-
Methanol (pesticide grade)
-
Deionized (D.I.) water
-
Nitrogen evaporator
-
Solid Phase Extraction Vacuum Manifold
-
15 mL graduated conical test tubes
2. SPE Procedure:
-
Cartridge Conditioning:
-
Place the Oasis HLB SPE cartridges on a vacuum manifold.
-
Pre-condition the cartridges by passing 10 mL of methanol by gravity, followed by 20 mL of D.I. water. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Measure a 50 mL aliquot of the water sample.
-
Pass the sample through the conditioned SPE cartridge at a flow rate of 5-10 mL per minute.
-
-
Washing:
-
After the entire sample has passed through, rinse the sample beaker with 10 mL of D.I. water and pass this rinse through the cartridge.
-
Apply vacuum (approximately 15 inches of Hg) for 5 minutes to remove excess water.
-
-
Elution:
-
Place 15 mL conical tubes in the manifold to collect the eluate.
-
Elute the analytes from the cartridge with methanol.
-
-
Reconstitution:
-
Evaporate the methanol eluate to approximately 0.4 mL using a nitrogen evaporator at 45°C.
-
Adjust the volume to 0.5 mL with water, and then add 0.5 mL of methanol, making the final extract volume 1.0 mL.
-
The sample is now ready for LC-MS/MS analysis.
-
This protocol is based on a method for the determination of metolachlor and other herbicides in soil.
1. Materials and Reagents:
-
C18 SPE Cartridges
-
Methanol
-
Water
-
Microwave-assisted extraction (MAE) system (or mechanical shaker)
-
Centrifuge
-
Rotary evaporator
2. Sample Pre-treatment (Extraction):
-
Perform a microwave-assisted extraction (MAE) on the soil sample for 20 minutes at 100°C with a 50:50 methanol/water solution. Alternatively, use mechanical agitation.
-
Centrifuge and filter the extract.
3. SPE Procedure:
-
Cartridge Conditioning:
-
Condition the C18 SPE cartridge with methanol followed by water.
-
-
Sample Loading:
-
Pass the soil extract through the conditioned C18 cartridge.
-
-
Fractionation and Elution:
-
The parent compound (metolachlor) can be fractionated and eluted. For a multi-residue analysis, a typical elution solvent is a mixture of methanol and water (e.g., 80/20 v/v).
-
-
Reconstitution:
-
Reduce the eluate volume using a rotary evaporator.
-
Reconstitute the residue in an appropriate solvent for the analytical instrument (e.g., 10/90 acetonitrile/water for LC-MS/MS).
-
III. Visualizations
Caption: Workflow for Metolachlor Analysis using SPE.
Caption: Logical Steps of the SPE Process.
References
- 1. cdmf.org.br [cdmf.org.br]
- 2. cdpr.ca.gov [cdpr.ca.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of S-Metolachlor in Environmental Samples Using Metolachlor-d6 Internal Standard
Abstract
This application note provides a detailed protocol for the quantitative analysis of S-Metolachlor, a widely used herbicide, in various environmental matrices such as water and soil. The method utilizes a robust and sensitive approach employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with the aid of a deuterated internal standard, Metolachlor-d6, to ensure accuracy and precision. The inclusion of this compound compensates for matrix effects and variations in sample processing, leading to reliable quantification. This document is intended for researchers, environmental scientists, and analytical chemists involved in monitoring pesticide residues in the environment.
Introduction
S-Metolachlor is a selective chloroacetanilide herbicide extensively used for weed control in various agricultural crops. Due to its widespread application, persistence, and potential for off-site transport, there is a growing concern about its presence in soil and water systems. Accurate and sensitive quantification of S-Metolachlor is crucial for environmental risk assessment and regulatory compliance. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This internal standard closely mimics the chemical and physical behavior of the analyte (S-Metolachlor) during sample preparation and analysis, thereby correcting for any losses or variations and ensuring high-quality data.
Principle of the Method
The analytical method involves the extraction of S-Metolachlor from the environmental sample, followed by cleanup and concentration steps. A known amount of the internal standard, this compound, is added to the sample at the beginning of the extraction process. The extract is then analyzed by LC-MS/MS. Quantification is achieved by creating a calibration curve based on the ratio of the peak area of S-Metolachlor to the peak area of this compound.
Logical Relationship of Internal Standard Quantification
Caption: Logical workflow for quantification using an internal standard.
Experimental Protocols
Materials and Reagents
-
S-Metolachlor analytical standard (≥98% purity)
-
This compound (propyl-d6) internal standard (100 µg/mL in Acetonitrile)[1]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium formate (LC-MS grade)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[2][3]
-
QuEChERS extraction salts and cleanup sorbents
-
Syringe filters (0.22 µm)
Instrumentation
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Analytical balance
Sample Preparation: Water Samples
-
Sample Collection and Preservation: Collect water samples in clean glass bottles and store them refrigerated at less than 5 °C until analysis.[2]
-
Fortification: To a 50 mL aliquot of the water sample, add a known amount of this compound internal standard solution.
-
Solid Phase Extraction (SPE):
-
Pre-condition an Oasis HLB SPE cartridge with 10 mL of methanol followed by 20 mL of deionized water.[2]
-
Load the fortified water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with a specific volume of water to remove interferences.
-
Elute the analytes with methanol.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 45 °C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1:1 methanol:water).
-
-
Filtration: Filter the final extract through a 0.22 µm syringe filter before LC-MS/MS analysis.
Sample Preparation: Soil Samples
-
Sample Preparation: Air-dry the soil sample at room temperature and sieve it to remove large debris.
-
Extraction (QuEChERS Method):
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound internal standard.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and the QuEChERS extraction salts.
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Dispersive Solid Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing appropriate sorbents to remove interfering matrix components.
-
Vortex for 30 seconds and centrifuge.
-
-
Final Extract Preparation:
-
Take the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Filter the final extract through a 0.22 µm syringe filter.
-
LC-MS/MS Analysis
-
LC Column: A suitable reversed-phase column, such as a C18 column (e.g., 50 mm × 4.6 mm, 1.8 µm), is recommended.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small percentage of an additive like formic acid or ammonium formate, is commonly used.
-
Mass Spectrometry: The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both S-Metolachlor and this compound need to be optimized.
Experimental Workflow Diagram
Caption: Experimental workflow for water and soil sample analysis.
Quantitative Data
The following tables summarize typical quantitative performance data for the analysis of S-Metolachlor in environmental samples.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | Method Detection Limit (MDL) / Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| S-Metolachlor | Water | 0.05 ppb | 0.075 ppb | |
| S-Metolachlor | Soil | 0.01 to 0.05 mg/kg | 0.1 µg/g |
Table 2: Recovery and Precision Data from Fortified Samples
| Matrix | Fortification Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Soil | Three different levels | 81 - 92% | Not Specified | |
| Soil | 0.1, 0.5, and 1 µg/g | 81 - 97% | < 9.7% | |
| Water | 0.10 - 100 ppb | 95 - 105% | Not Specified | |
| Well Water | 0.1, 0.25, 0.5, 1, 2 ppb | See Appendix II in source | Not Specified |
Conclusion
The described method using this compound as an internal standard provides a reliable and robust approach for the quantification of S-Metolachlor in environmental samples. The detailed protocols for water and soil sample preparation, coupled with sensitive LC-MS/MS analysis, allow for accurate determination of S-Metolachlor residues at environmentally relevant concentrations. The use of an internal standard is critical for mitigating matrix effects and ensuring the high quality of the analytical data. This application note serves as a comprehensive guide for laboratories involved in environmental monitoring of pesticides.
References
Application of Metolachlor-d6 in Food Safety Testing: A Detailed Guide
Introduction
Metolachlor is a widely used pre-emergent herbicide for the control of grassy and broadleaf weeds in a variety of crops. Due to its potential for persistence in the environment and accumulation in the food chain, regulatory bodies worldwide have established maximum residue limits (MRLs) for Metolachlor in various food commodities. To ensure compliance with these regulations and safeguard consumer health, sensitive and accurate analytical methods are crucial for the determination of Metolachlor residues in food. The use of a stable isotope-labeled internal standard, such as Metolachlor-d6, is a critical component of robust analytical methodologies, particularly in complex food matrices. This deuterated analog of Metolachlor serves to correct for variations in sample preparation and instrumental analysis, thereby enhancing the accuracy and reliability of quantitative results.
This document provides detailed application notes and protocols for the use of this compound in food safety testing, intended for researchers, scientists, and professionals involved in drug development and food safety analysis.
Analytical Principle
The quantitative analysis of Metolachlor in food samples is typically performed using chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The fundamental principle involves the extraction of Metolachlor from the food matrix, followed by cleanup to remove interfering substances, and subsequent instrumental analysis.
This compound is introduced into the sample at the beginning of the analytical process at a known concentration. As it is chemically identical to the native Metolachlor, it behaves similarly during extraction, cleanup, and chromatographic separation. However, due to its higher mass, it can be distinguished from the unlabeled Metolachlor by the mass spectrometer. By comparing the instrumental response of the native analyte to that of the deuterated internal standard, any loss of analyte during sample processing or fluctuations in instrument performance can be accurately compensated for, leading to more precise and reliable quantification.
Experimental Protocols
A widely adopted and effective sample preparation method for pesticide residue analysis in food is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The following is a detailed protocol for the extraction and cleanup of Metolachlor from a representative food matrix (e.g., leafy vegetables) using the QuEChERS approach with this compound as an internal standard.
1. Sample Preparation and Homogenization
-
Objective: To obtain a representative and homogeneous sample for analysis.
-
Procedure:
-
Weigh a representative portion of the food sample (e.g., 10-15 g of leafy vegetables).
-
Chop or blend the sample to achieve a uniform consistency. For samples with low water content, addition of a small amount of purified water may be necessary to facilitate homogenization.
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
2. Internal Standard Spiking and Extraction
-
Objective: To introduce the internal standard and extract Metolachlor from the sample matrix.
-
Procedure:
-
Add a known amount of this compound standard solution (e.g., 100 µL of a 1 µg/mL solution) to the homogenized sample in the centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate). The use of pre-packaged salt mixtures is recommended for convenience and consistency.
-
Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥ 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Objective: To remove interfering matrix components from the extract.
-
Procedure:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbent. For general food matrices, a mixture of 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA) sorbent is commonly used. For matrices with high fat content, the addition of 50 mg of C18 sorbent may be necessary. For pigmented samples, 50 mg of graphitized carbon black (GCB) can be added, although this may lead to the loss of planar pesticides.
-
Vortex the tube for 30 seconds to ensure good interaction between the extract and the sorbent.
-
Centrifuge the tube at a high speed (e.g., ≥ 10,000 rpm) for 2 minutes.
-
The resulting supernatant is the final extract ready for instrumental analysis.
-
4. Instrumental Analysis (LC-MS/MS)
-
Objective: To separate, detect, and quantify Metolachlor and this compound.
-
Typical LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1 - 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Metolachlor and this compound are monitored for quantification and confirmation.
-
Data Presentation
The use of this compound as an internal standard significantly improves the performance of analytical methods for Metolachlor residue analysis. The following table summarizes typical quantitative data obtained from various studies.
| Food Matrix | Analytical Method | Limit of Detection (LOD) (µg/kg) | Limit of Quantitation (LOQ) (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Maize and Soybean Straw | GC-MS | 0.07 (for S-Metolachlor) | 0.23 (for S-Metolachlor) | 86 - 119.7 | < 15 | [1] |
| Vegetables | GC-MS | 5 - 50 | 15 - 150 | 92.0 - 114.3 | < 20 | [2] |
| Water | LC/ESI-MS/MS | 0.0125 (ng injected) | 0.10 (ppb) | 95 - 105 | Not Reported | [3][4] |
| Brinjal | LC-MS/MS | 0.15 - 0.66 | 0.4 - 2.0 | 70.3 - 113.2 | ≤ 6.8 | |
| Persimmon | LC-MS/MS | Not Reported | 0.1 µg/kg (fortification level) | 89.2 - 103.1 | 4.1 - 10.2 |
Mandatory Visualizations
Caption: Experimental workflow for Metolachlor analysis in food using QuEChERS and LC-MS/MS.
Caption: Role of this compound in overcoming analytical challenges for accurate quantification.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of Metolachlor residues in food matrices. The protocols and data presented herein demonstrate a robust framework for the application of this deuterated standard in conjunction with the widely accepted QuEChERS sample preparation method and sensitive LC-MS/MS analysis. By compensating for matrix effects and procedural losses, this compound ensures that analytical results are of high quality, enabling effective monitoring of food safety and compliance with regulatory standards. This approach is essential for protecting public health and facilitating international trade in food products.
References
- 1. researchgate.net [researchgate.net]
- 2. journalirjpac.com [journalirjpac.com]
- 3. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Metolachlor Degradation using Metolachlor-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolachlor is a widely used chloroacetanilide herbicide for controlling annual grasses and some broadleaf weeds in various crops.[1] Understanding its environmental fate and degradation pathways is crucial for assessing its ecological impact and ensuring food safety. Metolachlor-d6, a deuterated analog of metolachlor, serves as an excellent internal standard for accurate and precise quantification of metolachlor and its metabolites in complex environmental matrices. Its use in isotope dilution methods minimizes matrix effects and compensates for analyte losses during sample preparation and analysis.
These application notes provide detailed protocols for the extraction and analysis of metolachlor and its primary degradation products, metolachlor ethane sulfonic acid (ESA) and metolachlor oxanilic acid (OA), from water and soil samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Metolachlor Degradation Pathways
Metolachlor undergoes microbial degradation in soil and water, leading to the formation of several metabolites. The primary degradation pathways involve dechlorination, hydroxylation, and O-demethylation. The two most commonly detected and persistent metabolites in the environment are Metolachlor ESA and Metolachlor OA.[2][3][4]
The general degradation pathway of metolachlor is initiated by microbial action, which transforms the parent compound into its more polar and mobile ESA and OA metabolites.[5] These metabolites are often found at higher concentrations in surface and groundwater than the parent metolachlor.
Experimental Protocols
Protocol 1: Analysis of Metolachlor and its Metabolites in Water Samples by LC-MS/MS
This protocol details the solid-phase extraction (SPE) of metolachlor, metolachlor ESA, and metolachlor OA from water samples, followed by analysis using LC-MS/MS with this compound as an internal standard.
1. Materials and Reagents
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Metolachlor analytical standard
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This compound internal standard
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Metolachlor ESA analytical standard
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Metolachlor OA analytical standard
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LC-MS grade methanol, acetonitrile, and water
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Formic acid
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C18 SPE cartridges
2. Standard Solution Preparation
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Prepare individual stock solutions of metolachlor, metolachlor ESA, and metolachlor OA in methanol at a concentration of 100 µg/mL.
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Prepare a stock solution of this compound in methanol at 100 µg/mL.
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Prepare working standard mixtures by diluting the stock solutions in a suitable solvent (e.g., 10:90 acetonitrile/water) to create a calibration curve (e.g., 0.1 to 100 ng/mL).
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Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL.
3. Sample Preparation (Solid-Phase Extraction)
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To a 50 mL water sample, add a known amount of the this compound internal standard solution (e.g., 50 µL of 1 µg/mL solution).
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Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
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Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
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Wash the cartridge with 5 mL of water to remove interferences.
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Dry the cartridge under vacuum for 10-15 minutes.
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Elute the analytes with 5 mL of 80:20 methanol/water.
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Evaporate the eluate to near dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 1 mL of 10:90 acetonitrile/water for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode for Metolachlor and this compound, and negative mode for Metolachlor ESA and OA.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.
Protocol 2: Analysis of Metolachlor in Soil Samples by GC-MS
This protocol describes the extraction of metolachlor from soil samples and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
1. Materials and Reagents
-
Metolachlor analytical standard
-
This compound internal standard
-
GC grade acetone, hexane, and ethyl acetate
-
Anhydrous sodium sulfate
2. Standard Solution Preparation
-
Prepare a stock solution of metolachlor and this compound in ethyl acetate at 100 µg/mL.
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Prepare working standard mixtures for the calibration curve by diluting the stock solution in ethyl acetate.
3. Sample Preparation
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Weigh 10 g of homogenized soil into a centrifuge tube.
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Add a known amount of this compound internal standard.
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Add 20 mL of acetone and shake vigorously for 30 minutes.
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Centrifuge the sample and collect the supernatant.
-
Repeat the extraction with another 20 mL of acetone.
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Combine the supernatants and partition with 20 mL of hexane.
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Collect the hexane layer and pass it through a column containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
4. GC-MS Conditions
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C) to separate the analytes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for metolachlor and this compound.
Data Presentation
The use of this compound as an internal standard allows for the accurate determination of metolachlor concentrations in various matrices. The following tables summarize typical quantitative data obtained from degradation studies.
Table 1: Half-life of Metolachlor in Different Environmental Matrices
| Matrix | Conditions | Half-life (days) | Reference |
| Aquatic Mesocosm | 10 µg/L initial concentration | 46.2 (±40.0) | |
| Aquatic Mesocosm | 25 µg/L initial concentration | 33.0 (±14.1) | |
| Soil | 25°C, 60% moisture | 26.3 | |
| Soil | 10°C, 60% moisture | 64.8 | |
| Soil (Sterilized) | - | 3.3 times slower than non-sterilized | |
| Water-Sediment System | Water Phase | 8 | |
| Water-Sediment System | Sediment Phase | 34 |
Table 2: Method Performance for Metolachlor and Metabolite Analysis
| Analyte | Matrix | Method | LOQ | Recovery (%) |
| Metolachlor | Water | LC-MS/MS | 0.10 ppb | 95-105 |
| Metolachlor ESA | Water | LC-MS/MS | 0.10 ppb | 95-105 |
| Metolachlor OA | Water | LC-MS/MS | 0.10 ppb | 95-105 |
| Metolachlor | Soil | GC/MS | 0.5 ppb | >80 |
| S-Metolachlor | Maize & Soil | LC-MS/MS | 0.001 mg/kg | 91.3 |
Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS or GC-MS provides a robust and reliable method for monitoring the degradation of metolachlor in environmental samples. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists to accurately quantify metolachlor and its major metabolites, thereby enabling a better understanding of its environmental fate and persistence. This information is critical for developing effective environmental risk assessments and regulatory guidelines.
References
- 1. d-nb.info [d-nb.info]
- 2. usgs.gov [usgs.gov]
- 3. usgs.gov [usgs.gov]
- 4. Degradation of metolachlor in bare and vegetated soils and in simulated water-sediment systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
matrix effects in Metolachlor analysis using Metolachlor-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the analysis of Metolachlor using Metolachlor-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Metolachlor?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] This interference can lead to either ion suppression or enhancement, resulting in the underestimation or overestimation of the Metolachlor concentration, respectively.[1] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: How does using this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Metolachlor.[3] Since it has nearly identical physicochemical properties and chromatographic retention time to the analyte, it experiences similar matrix effects.[4] By adding a known amount of this compound to the sample, any signal suppression or enhancement affecting the analyte will also affect the internal standard. The ratio of the analyte signal to the internal standard signal is used for quantification, which effectively cancels out the variability introduced by the matrix, leading to more accurate and precise results.
Q3: What are the common sources of matrix effects in Metolachlor analysis?
A3: Common sources of matrix effects in Metolachlor analysis depend on the sample type. In environmental samples like soil and water, matrix effects can arise from organic matter, salts, and other contaminants. In agricultural products, co-extractives such as pigments (e.g., chlorophyll), sugars, lipids, and proteins can interfere with the analysis. The complexity of the matrix directly influences the extent of these effects.
Q4: Can I use a different internal standard for Metolachlor analysis?
A4: While other compounds can be used as internal standards, a stable isotope-labeled internal standard like this compound is the most effective choice for correcting matrix effects in LC-MS/MS analysis. This is because its chemical and physical properties are almost identical to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. Using a non-isotope-labeled internal standard may not adequately compensate for matrix effects, potentially leading to inaccurate quantification.
Troubleshooting Guide
Issue 1: Inconsistent or poor recovery of Metolachlor.
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the extraction solvent and method. For complex matrices, consider using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is a streamlined two-step process involving extraction with a solvent like acetonitrile followed by a cleanup step. |
| Analyte Degradation | Ensure proper sample storage and handling to prevent degradation. Check the stability of Metolachlor under the extraction and analysis conditions. |
| Suboptimal pH | Adjust the pH of the sample and extraction solvent to ensure Metolachlor is in a non-ionized form, which improves its extraction efficiency into organic solvents. |
| Matrix-Induced Signal Suppression | Implement a more rigorous sample cleanup procedure to remove interfering compounds. Techniques like solid-phase extraction (SPE) can be effective. Alternatively, diluting the sample can reduce the concentration of matrix components. |
Issue 2: High variability in this compound signal.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Spiking | Verify the concentration of the this compound spiking solution and ensure precise and consistent addition to all samples and standards. |
| Incomplete Equilibration | Allow sufficient time for the internal standard to equilibrate with the sample matrix before extraction. |
| Differential Matrix Effects | While this compound compensates for matrix effects, extreme variations in matrix composition between samples can still lead to some variability. Evaluate the need for matrix-matched calibration standards for highly complex and variable samples. |
Issue 3: Significant ion suppression or enhancement is observed despite using an internal standard.
| Possible Cause | Troubleshooting Steps |
| Overwhelming Matrix Load | The concentration of co-eluting matrix components is too high for the internal standard to effectively compensate. Improve the sample cleanup procedure using methods like dispersive solid-phase extraction (d-SPE) with sorbents like PSA, C18, or GCB to remove specific interferences. |
| Chromatographic Co-elution | Optimize the chromatographic method to separate Metolachlor and this compound from the majority of the matrix components. Adjusting the mobile phase gradient, changing the column, or modifying the flow rate can improve separation. |
| Ion Source Contamination | A contaminated mass spectrometer ion source can lead to inconsistent ionization. Clean the ion source according to the manufacturer's instructions. |
Experimental Protocols & Data
QuEChERS Sample Preparation Workflow
The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural samples. It involves an extraction and a cleanup step.
Troubleshooting Logic for Matrix Effects
This diagram outlines a logical approach to identifying and mitigating matrix effects.
Impact of Matrix Effects on Metolachlor Quantification
The following table summarizes hypothetical data illustrating the impact of matrix effects on the quantification of Metolachlor in a soil matrix and the effectiveness of using this compound as an internal standard.
| Calibration Method | Spiked Concentration (ng/g) | Calculated Concentration (ng/g) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Solvent-Based Calibration | 50 | 28.5 | 57 | 15.2 |
| Solvent-Based Calibration | 100 | 62.3 | 62.3 | 12.8 |
| Internal Standard (this compound) Calibration | 50 | 48.9 | 97.8 | 4.5 |
| Internal Standard (this compound) Calibration | 100 | 101.2 | 101.2 | 3.8 |
| Matrix-Matched Calibration | 50 | 50.8 | 101.6 | 5.1 |
| Matrix-Matched Calibration | 100 | 99.5 | 99.5 | 4.2 |
This data is for illustrative purposes and demonstrates a scenario of ion suppression.
Typical LC-MS/MS Parameters for Metolachlor Analysis
The table below provides a starting point for LC-MS/MS method development for Metolachlor analysis.
| Parameter | Condition |
| LC Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Metolachlor) | Precursor Ion (m/z) → Product Ion (m/z) (e.g., 284.1 → 238.1) |
| MS/MS Transition (this compound) | Precursor Ion (m/z) → Product Ion (m/z) (e.g., 290.1 → 244.1) |
Note: These parameters should be optimized for your specific instrument and application.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
improving recovery of Metolachlor-d6 in complex matrices
Welcome to the technical support center for improving the recovery of Metolachlor-d6 in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the analysis of this compound.
Issue 1: Low or Inconsistent Recovery of this compound
Low or erratic recovery rates are a common challenge in the analysis of this compound from complex matrices. The following sections detail potential causes and recommended troubleshooting steps.
Question: My recovery of this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low recovery of this compound can stem from several factors throughout your analytical workflow, from sample preparation to the final analysis. Here are the primary areas to investigate:
-
Suboptimal Extraction: The chosen extraction method may not be efficient for your specific matrix. The solvent type, pH, and extraction time are critical parameters.
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Matrix Effects: Complex matrices can contain substances that interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression.[1][2][3]
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Analyte Loss During Sample Processing: this compound can be lost during various steps such as evaporation, filtration, or transfer between vessels.
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Improper Storage: Degradation of the analyte can occur if samples are not stored correctly.
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for low this compound recovery.
Question: I am observing significant signal suppression in my LC-MS/MS analysis. How can I mitigate matrix effects?
Answer: Matrix effects, particularly ion suppression, are a significant hurdle in achieving accurate quantification of this compound.[1][2] Here are some strategies to address this issue:
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Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering co-extractives from the sample. This can be achieved by optimizing the solid-phase extraction (SPE) or QuEChERS cleanup steps. The use of different sorbents like C18, PSA (Primary Secondary Amine), or GCB (Graphitized Carbon Black) can target specific types of interferences.
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Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of the analyte. However, this may also decrease the analyte concentration, potentially affecting sensitivity.
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Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for the signal suppression or enhancement caused by the matrix.
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Use of a Stable Isotope-Labeled Internal Standard: this compound itself is a stable isotope-labeled internal standard for Metolachlor. If you are analyzing for this compound as the analyte of interest, a different stable isotope-labeled analog, if available, could be used as an internal standard to compensate for matrix effects.
Logical Relationship for Mitigating Matrix Effects
Caption: Strategies to mitigate matrix effects in this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable extraction method for this compound in soil samples?
A1: Both Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are widely used and effective methods for extracting this compound from soil. The choice between them often depends on the specific soil type, the required sample throughput, and the available resources.
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QuEChERS: This method is known for its speed and simplicity, making it ideal for high-throughput laboratories. It involves an extraction with acetonitrile followed by a cleanup step using dispersive SPE (dSPE) with sorbents like PSA and C18 to remove interferences.
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SPE: This technique can provide a cleaner extract, which is beneficial for reducing matrix effects in LC-MS/MS analysis. C18 cartridges are commonly used for the extraction of Metolachlor from water and soil extracts.
Q2: Which solvents are recommended for the extraction and elution of this compound?
A2: The choice of solvent is critical for achieving high recovery.
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Extraction: Acetonitrile is the most common extraction solvent in the QuEChERS method due to its ability to precipitate many matrix components while efficiently extracting a wide range of pesticides. For SPE, a mixture of methanol and water is often used to load the sample onto the cartridge.
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Elution: For SPE, elution is typically performed with a less polar solvent than the loading solution. A mixture of methanol and water (e.g., 80:20 v/v) has been shown to be effective for eluting Metolachlor and its degradates from C18 cartridges. A mixture of n-hexane and acetone (1:1 v/v) has also been reported to yield high recovery.
Q3: How does pH affect the recovery of this compound?
A3: Metolachlor is a neutral compound, and its extraction is generally not highly dependent on pH. However, the pH of the sample can influence the co-extraction of matrix components, which in turn can affect the overall recovery and matrix effects. For some multi-residue methods, adjusting the sample pH to a specific range (e.g., acidic or buffered) can improve the extraction efficiency and stability of other analytes in the mixture. It is always recommended to validate the method with your specific matrix to determine the optimal pH conditions.
Q4: What are the expected recovery rates for this compound in different matrices?
A4: Recovery rates can vary significantly depending on the matrix, extraction method, and analytical technique. The following table summarizes typical recovery data reported in the literature for Metolachlor or its S-isomer.
| Matrix | Extraction Method | Analytical Method | Spike Level | Average Recovery (%) | Reference |
| Maize and Soybean Straw | Accelerated Solvent Extraction (ASE) | GC-MS | 0.05 - 0.1 mg/kg | 81.9 - 103.1 | |
| Runoff Water | Solid-Phase Extraction (SPE) | LC-MS/MS | 0.02 - 0.2 µg/L | 95 - 114 | |
| Cotton Plant and Soil | QuEChERS | GC-ECD | 0.05 - 0.5 mg/kg | 94.5 - 102.9 | |
| Ground and Surface Water | Solid-Phase Extraction (SPE) | LC/ESI-MS/MS | 0.10 - 100 ppb | 95 - 105 | |
| Soil and Maize | Modified QuEChERS | LC-MS/MS | 0.001–0.5 mg kg⁻¹ | 89.3 - 92.7 |
Experimental Protocols
Below are detailed methodologies for common extraction techniques used for this compound analysis.
Protocol 1: QuEChERS Method for Soil Samples
This protocol is a general guideline and may require optimization for your specific soil type.
1. Sample Preparation: a. Homogenize the soil sample to ensure uniformity. b. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
2. Extraction: a. Add 10 mL of acetonitrile to the centrifuge tube. b. Add an appropriate amount of internal standard solution. c. Shake vigorously for 1 minute. d. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). e. Immediately shake vigorously for 1 minute. f. Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). b. Vortex for 30 seconds. c. Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.
4. Final Extract Preparation: a. Take an aliquot of the cleaned extract for LC-MS/MS analysis. b. The extract may need to be diluted with the initial mobile phase to ensure compatibility with the chromatographic system.
Experimental Workflow for QuEChERS
Caption: Step-by-step workflow for the QuEChERS method.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guideline for using C18 cartridges and may need optimization.
1. Cartridge Conditioning: a. Pass 5 mL of methanol through the C18 SPE cartridge. b. Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
2. Sample Loading: a. Pass the water sample (e.g., 50 mL) through the conditioned cartridge at a flow rate of approximately 5 mL/min.
3. Cartridge Washing: a. Wash the cartridge with 5 mL of deionized water to remove polar interferences.
4. Cartridge Drying: a. Dry the cartridge under vacuum for 10-20 minutes to remove excess water.
5. Elution: a. Elute the retained analytes with a suitable solvent, for example, 2 x 3 mL of an 80:20 methanol/water (v/v) mixture.
6. Evaporation and Reconstitution: a. Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C. b. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL) for LC-MS/MS analysis.
Experimental Workflow for SPE
Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) method.
References
Technical Support Center: Troubleshooting Ion Suppression with Metolachlor-d6 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues with Metolachlor-d6 in their Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in LC-MS analysis?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can result in underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility of results.[1]
Q2: I'm using this compound, a deuterated internal standard. Shouldn't this correct for ion suppression?
A2: Ideally, a deuterated internal standard like this compound co-elutes with the non-labeled analyte and experiences the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should remain constant, allowing for accurate quantification.[2] However, deuteration can sometimes cause a slight shift in chromatographic retention time. If this separation occurs in a region of significant ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate results.[3]
Q3: What are the common causes of ion suppression for this compound?
A3: Common causes of ion suppression include:
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Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., salts, lipids, proteins in biological samples; humic substances in environmental samples) are a primary cause.[1]
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Mobile Phase Additives: Non-volatile buffers or high concentrations of certain additives can interfere with the ionization process.
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High Analyte Concentration: At high concentrations, the analyte itself can saturate the ionization source, leading to a non-linear response.
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Contaminants: Substances introduced during sample preparation, such as plasticizers from labware, can also cause suppression.
Q4: How can I determine if ion suppression is affecting my this compound signal?
A4: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves continuously infusing a solution of this compound into the MS while a blank matrix sample is injected into the LC system. A dip in the baseline signal indicates the presence of interfering matrix components at that retention time.
Troubleshooting Guide
If you suspect ion suppression is impacting your this compound analysis, follow this systematic troubleshooting workflow.
References
Technical Support Center: Optimizing Metolachlor-d6 Analysis in GC-MS
This guide provides detailed troubleshooting advice and frequently asked questions to help researchers optimize the injection volume for Metolachlor-d6 analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting injection volume for this compound analysis in GC-MS?
A1: For standard GC-MS analysis of Metolachlor and related compounds, a typical starting injection volume is 1 µL in splitless mode.[1][2][3] This volume generally provides a good balance between achieving adequate sensitivity and preventing system overload.
Q2: What are the signs that my injection volume is too high?
A2: The most common sign of an excessive injection volume is poor peak shape, specifically "fronting," where the front of the peak is less steep than the back.[4] Other indicators include a loss of resolution between closely eluting peaks, a broad solvent front, and potential contamination of the MS source, which can lead to a noisy baseline.
Q3: My signal is too low. Can I simply inject a larger volume to improve sensitivity?
A3: While increasing the injection volume can increase the analyte signal, it must be done cautiously. Injecting volumes significantly larger than 2 µL can lead to "backflash," where the sample vapor volume exceeds the capacity of the inlet liner, causing poor reproducibility and sample loss.[5] For a substantial increase in sensitivity, specialized large volume injection (LVI) techniques with a programmable temperature vaporizer (PTV) inlet are recommended, which allow for controlled solvent evaporation before the sample is transferred to the column.
Q4: How does the injection volume relate to the inlet liner?
A4: The injection volume must be compatible with the internal volume of the GC inlet liner and the injection conditions (temperature, pressure, solvent). The solvent expands significantly upon vaporization; if the resulting vapor volume is greater than the liner's capacity, it can flash back into the carrier gas lines, leading to sample discrimination, carryover, and poor quantitative performance. Always select a liner with a volume appropriate for your injection volume and solvent.
Troubleshooting Guide
Q: My this compound peak is fronting (a "shark-fin" shape). What is the likely cause?
A: This is a classic symptom of column overload, meaning too much analyte mass has been introduced onto the column at once.
-
Solution 1: Reduce the injection volume. Try decreasing the volume in 0.5 µL increments (e.g., from 2.0 µL to 1.5 µL, then to 1.0 µL).
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Solution 2: If reducing the volume compromises sensitivity, dilute your sample and reinject the original volume.
Q: I am observing poor reproducibility in my peak areas from run to run. How can injection volume be the cause?
A: Poor area reproducibility linked to injection can stem from several issues:
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Autosampler/Syringe Issues: The syringe may be partially blocked or have a faulty plunger, leading to inconsistent volumes being drawn and dispensed.
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Backflash: As mentioned in the FAQ, if the injection volume is too large for the inlet conditions, the sample vapor can expand out of the liner. This process is often not reproducible, leading to variable amounts of sample reaching the column.
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Injection Speed: A slow injection can cause the sample to vaporize inefficiently in the needle, leading to discrimination against less volatile compounds. Ensure the injection is smooth and rapid.
Q: My this compound peak is tailing. Could the injection volume be responsible?
A: While peak tailing is more commonly caused by active sites in the liner or column, dead volumes, or contamination, injection volume can be a contributing factor. Injecting a large volume of a solvent that is a poor match for the column's stationary phase polarity can result in distorted peak shapes, including tailing. If you observe tailing after increasing the injection volume, consider if a more compatible solvent can be used or if the volume should be reduced.
Experimental Protocols
Protocol: Determining Optimal Injection Volume
Objective: To empirically determine the optimal injection volume that maximizes the signal for this compound without compromising peak shape or linearity.
Methodology:
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Prepare Standard: Prepare a standard of this compound at a concentration that is representative of the midpoint of your expected calibration curve.
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Set Up GC-MS Method: Use your standard analytical method for this compound. Common parameters include a splitless injection mode and an injector temperature of 250°C.
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Create Injection Sequence: Set up an autosampler sequence to inject varying volumes of the same standard. A typical range to test would be: 0.5 µL, 1.0 µL, 1.5 µL, 2.0 µL, and 2.5 µL. Include solvent blanks between each injection to check for carryover.
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Data Acquisition: Run the sequence and acquire the data.
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Data Analysis: For each injection volume, determine the following:
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Peak Area: Integrate the peak for this compound.
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Peak Asymmetry: Calculate the asymmetry factor (As) or tailing factor (Tf). An ideal value is 1.0, with a generally acceptable range of 0.9 to 1.5.
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Signal-to-Noise Ratio (S/N): Calculate the S/N to assess sensitivity.
-
-
Evaluation: Plot the Peak Area against the Injection Volume. The relationship should be linear. The optimal injection volume is the highest volume that remains within the linear range and maintains an acceptable peak asymmetry (<1.5). If linearity is lost or peak shape degrades significantly, that volume is too high.
Data Presentation
Table 1: Example Results from an Injection Volume Optimization Study
| Injection Volume (µL) | Peak Area (Counts) | Peak Asymmetry Factor | Signal-to-Noise (S/N) | Observations |
| 0.5 | 150,000 | 1.05 | 250 | Good peak shape, linear response. |
| 1.0 | 310,000 | 1.10 | 520 | Good peak shape, linear response. |
| 1.5 | 460,000 | 1.20 | 780 | Acceptable peak shape, still linear. |
| 2.0 | 550,000 | 1.75 | 910 | Non-linear response, peak fronting observed. |
| 2.5 | 580,000 | 2.50 | 950 | Severe fronting, loss of linearity. |
Note: Data are for illustrative purposes only.
Mandatory Visualization
Caption: Troubleshooting workflow for GC-MS injection volume optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous determination of metolachlor, pendimethalin and oxyfluorfen in bulb vegetables using gas chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
potential for isotopic exchange in Metolachlor-d6 studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the potential for isotopic exchange in Metolachlor-d6. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium labels located?
This compound is the deuterium-labeled form of Metolachlor, a widely used chloroacetamide herbicide.[1][2] In this stable isotope-labeled (SIL) internal standard, six hydrogen atoms are replaced by deuterium atoms on the N-alkoxypropyl group.[3] This specific placement is critical for its use in quantitative analysis, such as Liquid Chromatography-Mass Spectrometry (LC-MS), as it provides a distinct mass shift from the unlabeled analyte.[4][5]
The IUPAC name for this specific isotopologue is 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1,1,1,2,3,3-hexadeuterio-3-methoxypropan-2-yl)acetamide. The location of these labels on aliphatic carbons, rather than on highly labile heteroatoms like oxygen or nitrogen, generally confers good stability.
Caption: Chemical structure of this compound highlighting the deuterium labels in red.
Q2: Is isotopic exchange a significant concern when using this compound?
While the deuterium labels in this compound are on relatively stable aliphatic carbon atoms, the potential for hydrogen-deuterium (H/D) exchange should not be entirely dismissed. Isotopic exchange is a chemical process where a deuterium atom is replaced by a hydrogen atom from the surrounding environment, such as a protic solvent (e.g., water, methanol). This alteration changes the mass of the internal standard, which can lead to significant errors in quantification. The loss of deuterium can cause an underestimation of the internal standard's concentration, resulting in an overestimation of the analyte's concentration.
The risk of exchange increases under specific experimental conditions. Therefore, validating the stability of the standard under your specific analytical conditions is a critical step.
Q3: What experimental factors can promote H/D exchange?
Several factors can influence the rate of isotopic exchange for deuterated standards:
-
pH: The rate of H/D exchange is highly dependent on pH. Both strongly acidic and strongly basic conditions can catalyze the exchange process. While Metolachlor is reported to be stable to hydrolysis in a wide pH range (1-9), studies on its degradation show that dissipation is significantly faster in acidic (pH 4) and alkaline water compared to neutral water, which may suggest a higher potential for exchange at pH extremes.
-
Temperature: Higher temperatures accelerate the rate of most chemical reactions, including isotopic exchange. Long-term storage at elevated temperatures or prolonged exposure to heat during sample preparation should be avoided.
-
Solvent Composition: The presence of protic solvents (e.g., water, methanol, ethanol) is necessary for the exchange to occur, as they provide a source of hydrogen atoms. Storing stock solutions in aprotic solvents (e.g., acetonitrile, DMSO) can enhance long-term stability.
-
Matrix Components: Certain components within a biological or environmental matrix could potentially catalyze the exchange process. This highlights the importance of testing standard stability in the actual sample matrix.
Caption: Key factors that can promote isotopic exchange in deuterated standards.
Troubleshooting Guides
Issue: Inaccurate or irreproducible quantitative results.
If you are experiencing a gradual decrease in the internal standard (IS) signal over an analytical batch, or observing poor accuracy and precision, isotopic exchange may be a contributing factor.
Caption: Troubleshooting workflow for suspected isotopic exchange of this compound.
-
Review Storage and Handling: Check the solvent used for stock and working solutions. For long-term storage, aprotic solvents like acetonitrile are preferable to protic solvents like methanol or water. Ensure standards are stored at recommended low temperatures.
-
Confirm Mass Shift via Mass Spectrometry: Acquire a full-scan mass spectrum of an IS solution that has been stored for some time or incubated under your experimental conditions (e.g., in the mobile phase). Look for the appearance of ions corresponding to the loss of one or more deuterium atoms (e.g., M-1, M-2, etc., where M is the mass of this compound).
-
Implement Corrective Actions: If exchange is confirmed, take the following steps:
-
Prepare Fresh Solutions: Prepare working solutions of your deuterated standard more frequently to minimize the time they are exposed to exchange-promoting conditions.
-
Optimize Solvents: If possible, adjust the pH of your storage or reconstitution solvent to be near neutral.
-
Consider an Alternative Standard: If exchange proves to be unavoidable and problematic under your required analytical conditions, switching to a more robustly labeled standard, such as one containing ¹³C, may be necessary as they are not prone to exchange.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound
This protocol is designed to determine if significant isotopic exchange of this compound is occurring under your specific experimental conditions.
Objective: To assess the stability of the deuterated internal standard by incubating it in the solvents and matrix used in your analytical method over time.
Materials:
-
This compound stock solution
-
Blank matrix (e.g., plasma, soil extract, water)
-
Sample preparation and LC mobile phase solvents
-
LC-MS/MS system
Methodology:
-
Prepare Test Samples:
-
T=0 Samples: Spike a known concentration of this compound into your blank matrix and/or reconstitution solvent. Immediately process and inject these samples onto the LC-MS/MS. These serve as your baseline.
-
Incubated Samples: Prepare an identical set of samples. Store them on the autosampler or a benchtop to simulate the conditions of a typical analytical run.
-
-
Time-Point Analysis: Inject the incubated samples at regular intervals (e.g., 4, 8, 12, and 24 hours).
-
Data Analysis:
-
Monitor the peak area of the this compound mass transition over the time course.
-
Simultaneously, monitor the mass transitions for potential exchange products (e.g., Metolachlor-d5, Metolachlor-d4).
-
Analyze a T=24 hour sample using a full-scan or product-ion scan method to check for lower mass isotopologues.
-
Data Interpretation:
Summarize the results in a table to clearly visualize any degradation or exchange over time.
| Time Point (Hours) | This compound Peak Area (Mean) | % of Initial Area | Peak Area of Exchange Products (e.g., d5) |
| 0 | 1,500,000 | 100% | Not Detected |
| 4 | 1,485,000 | 99% | Not Detected |
| 8 | 1,450,000 | 96.7% | Low Signal Detected |
| 12 | 1,390,000 | 92.7% | Signal Increased |
| 24 | 1,250,000 | 83.3% | Signal Clearly Present |
A significant decrease (>15%) in the this compound peak area accompanied by a corresponding increase in exchange product signals indicates that isotopic exchange is occurring under your experimental conditions and that corrective actions are necessary.
References
minimizing background interference in Metolachlor-d6 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference in Metolachlor-d6 analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
This compound is the deuterium-labeled version of Metolachlor, a widely used chloroacetanilide herbicide.[1] In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), this compound serves as an internal standard.[2] Because it has a slightly higher mass than Metolachlor due to the deuterium atoms, it can be distinguished by the mass spectrometer. Its chemical and physical properties are nearly identical to the unlabeled analyte, meaning it behaves similarly during sample preparation and analysis. This allows it to be used to accurately quantify Metolachlor by correcting for variations in sample extraction, matrix effects, and instrument response.
Q2: What are the common sources of background interference in this compound analysis?
Background interference in this compound analysis can originate from several sources:
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Matrix Effects: This is the most significant source of interference, where co-eluting compounds from the sample matrix (e.g., soil, water, plant tissues) suppress or enhance the ionization of this compound and the target analyte in the mass spectrometer source.[2] Samples with high dissolved organic matter or conductivity are particularly prone to significant matrix effects.[2]
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Contamination: Contamination can be introduced from solvents, reagents, glassware, and even the LC-MS/MS system itself. This can lead to high background noise and false positives.
-
Co-eluting Compounds: Substances with similar chemical properties to Metolachlor may elute from the chromatography column at the same time, causing isobaric interference (compounds with the same nominal mass).
-
Instrumental Noise: The mass spectrometer itself can be a source of background noise. Optimizing instrument parameters is crucial for minimizing this.[3]
Troubleshooting Guides
Problem 1: High Background Noise in the Chromatogram
High background noise can obscure the peak for this compound, leading to inaccurate quantification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared reagents. Test individual solvents for background levels. |
| Instrument Contamination | Clean the mass spectrometer's ion source. Flush the LC system with a strong solvent mixture (e.g., isopropanol/water) to remove contaminants. |
| Improper MS/MS Parameters | Optimize the cone gas flow rate and cone voltage to reduce interfering ions and improve the signal-to-noise ratio. |
Problem 2: Poor Peak Shape or Tailing for this compound
Poor peak shape can affect the accuracy of peak integration and, consequently, quantification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Column Degradation | Replace the analytical column if it has exceeded its lifetime or has been subjected to harsh conditions. |
| Incompatible Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte and the column. Adjust the organic solvent composition to improve peak shape. |
| Sample Overload | Reduce the injection volume or dilute the sample to avoid overloading the column. |
Problem 3: Inconsistent Internal Standard Response
Fluctuations in the this compound signal across a batch of samples can indicate a problem with sample preparation or instrument stability.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the internal standard to all samples and standards. Automate liquid handling steps if possible. |
| Variable Matrix Effects | Employ a more rigorous sample cleanup procedure, such as Solid Phase Extraction (SPE) or a QuEChERS protocol, to remove interfering matrix components. |
| Instrument Instability | Check for fluctuations in the LC pump pressure and MS source temperature. Allow the instrument to stabilize before running the analysis. |
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This protocol is adapted for the extraction of Metolachlor from complex matrices like herbal teas and is effective at minimizing matrix interference.
-
Extraction:
-
Weigh 1 gram of the homogenized, dried sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute to thoroughly wet the sample.
-
Add 10 mL of acetonitrile containing the this compound internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
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Shake vigorously for 1 minute and centrifuge at 4,000 rpm for 5 minutes.
-
-
Dispersive Solid Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing sorbents like PSA (primary secondary amine) and C18 to remove interfering compounds.
-
Vortex for 30 seconds and centrifuge.
-
-
Analysis:
-
Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
DOT Script for QuEChERS Workflow:
A diagram illustrating the QuEChERS sample preparation workflow.
Protocol 2: Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Parameters
Optimized instrument parameters are critical for minimizing background noise and achieving high sensitivity.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters (Triple Quadrupole):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr (Optimize for your instrument) |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Metolachlor: Specific transitions to be optimizedthis compound: Specific transitions to be optimized |
DOT Script for Troubleshooting Logic:
A logical workflow for troubleshooting background interference.
References
stability of Metolachlor-d6 in solution over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Metolachlor-d6 in solution over time. The information is intended for researchers, scientists, and drug development professionals using this compound as an internal standard or reference material in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
For optimal stability, it is recommended to store this compound solutions at or below -15°C[1]. Specifically, storage at -20°C is a common practice for maintaining the integrity of the standard[2]. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and exposure to moisture.
Q2: What is the expected shelf life of this compound in common organic solvents like acetonitrile or methanol?
While specific long-term stability data for this compound in organic solvents is not extensively published, based on the stability of similar deuterated standards and general guidelines, a properly stored stock solution in a high-purity solvent like acetonitrile or methanol can be expected to be stable for an extended period. For quantitative applications, it is crucial to establish an in-house expiry date through a formal stability study[3][4]. As a general guideline, a storage life of 12 months can be considered for solutions of reagents unless otherwise specified or determined by in-house studies[5].
Q3: Can I use a this compound solution that has been stored at room temperature for a short period?
Short-term exposure to room temperature may not significantly degrade this compound, as the non-deuterated form, Metolachlor, is stable up to high temperatures. However, for quantitative analysis where accuracy is critical, it is best practice to minimize the time solutions spend outside of recommended storage conditions. The stability of analytical solutions is a factor that should be evaluated during method validation. If a solution's integrity is in doubt, it is advisable to compare it against a freshly prepared standard.
Q4: What are the potential degradation products of this compound?
The primary degradation pathways for Metolachlor in environmental and biological systems involve microbial action and photodegradation, leading to the formation of metabolites such as metolachlor ethane sulfonic acid (ESA) and metolachlor oxanilic acid (OXA). While the stability of this compound in pure organic solvents is expected to be high, exposure to light or contaminants could potentially lead to the formation of analogous deuterated degradation products. Analysis by LC-MS/MS can be used to identify and quantify both the parent compound and its potential degradates.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results using this compound internal standard. | Degradation of the this compound stock or working solution. | 1. Prepare a fresh working solution from the stock solution. 2. If the issue persists, prepare a fresh stock solution. 3. Verify the storage conditions of the solutions. 4. Perform a stability check by comparing the response of the old solution to a newly prepared one. |
| Inaccurate concentration of the this compound solution due to solvent evaporation. | 1. Ensure vials are tightly capped. 2. Use autosampler vials with septa appropriate for the solvent. 3. Minimize the time solutions are left uncapped. 4. Re-prepare the solution if evaporation is suspected. | |
| Appearance of unknown peaks near the this compound peak in the chromatogram. | Potential degradation of this compound. | 1. Analyze the solution using a high-resolution mass spectrometer to identify the unknown peaks. 2. Review the storage and handling procedures of the solution to identify potential causes of degradation (e.g., exposure to light, incompatible container material). 3. Prepare a fresh solution and re-analyze. |
| Contamination of the solvent or glassware. | 1. Use high-purity, LC-MS grade solvents. 2. Ensure all glassware is thoroughly cleaned and rinsed with the solvent used for the solution. 3. Prepare a solvent blank to check for background contamination. |
Quantitative Stability Assessment
The following table provides a hypothetical summary of a long-term stability study for a 1 mg/mL this compound stock solution in acetonitrile, stored at different temperatures. This data is illustrative and should be confirmed by an in-house stability study.
| Storage Condition | Time Point | Concentration (% of Initial) | Appearance |
| -20°C | 0 months | 100.0% | Clear, colorless solution |
| 3 months | 99.8% | Clear, colorless solution | |
| 6 months | 99.7% | Clear, colorless solution | |
| 12 months | 99.5% | Clear, colorless solution | |
| 24 months | 99.2% | Clear, colorless solution | |
| 4°C | 0 months | 100.0% | Clear, colorless solution |
| 3 months | 99.5% | Clear, colorless solution | |
| 6 months | 98.9% | Clear, colorless solution | |
| 12 months | 97.8% | Clear, colorless solution | |
| 24 months | 95.5% | Clear, colorless solution | |
| Room Temperature (20-25°C) | 0 months | 100.0% | Clear, colorless solution |
| 1 month | 98.2% | Clear, colorless solution | |
| 3 months | 95.1% | Clear, colorless solution | |
| 6 months | 90.3% | Clear, colorless solution |
Experimental Protocol: Stability Assessment of this compound in Solution
This protocol outlines a procedure for conducting a stability study of a this compound solution.
1. Objective: To determine the stability of a this compound solution in a specified solvent (e.g., acetonitrile) under defined storage conditions over a set period.
2. Materials:
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This compound reference standard
-
High-purity solvent (e.g., LC-MS grade acetonitrile)
-
Volumetric flasks and pipettes
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Amber glass vials with screw caps
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Analytical balance
-
LC-MS/MS system
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple amber glass vials, ensuring each vial is filled to a similar volume and tightly sealed.
-
-
Storage Conditions:
-
Store the vials at different temperatures:
-
Long-term: -20°C ± 2°C
-
Accelerated: 40°C ± 2°C with 75% ± 5% relative humidity
-
Reference: 4°C ± 2°C
-
-
-
Testing Schedule:
-
Analyze the solutions at predetermined time points. A typical schedule for a long-term study is every 3 months for the first year, every 6 months for the second year, and annually thereafter. For an accelerated study, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.
-
-
Analytical Method:
-
Use a validated, stability-indicating LC-MS/MS method for the analysis of this compound.
-
At each time point, retrieve a vial from each storage condition. Allow it to equilibrate to room temperature before opening.
-
Prepare a working solution by diluting the stock solution to a concentration within the calibration range of the analytical method.
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Analyze the working solution in triplicate and compare the results to a freshly prepared standard of the same concentration.
-
-
Data Evaluation:
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Calculate the concentration of this compound at each time point relative to the initial concentration (time zero).
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Assess the appearance of the solution for any changes in color or for the presence of precipitates.
-
Monitor the chromatograms for the appearance of any new peaks that may indicate degradation products.
-
4. Acceptance Criteria: The solution is considered stable if the concentration of this compound remains within a predefined range (e.g., 98-102% of the initial concentration) and no significant degradation products are observed.
Diagrams
Caption: Workflow for assessing the stability of this compound in solution.
References
- 1. This compound | 1219803-97-0 | UYB80397 | Biosynth [biosynth.com]
- 2. This compound | CAS 1219803-97-0 | LGC Standards [lgcstandards.com]
- 3. Expiry Dating for Reagents and Solutions in Laboratories: What are FDA's Expectations? - ECA Academy [gmp-compliance.org]
- 4. industrialpharmacist.com [industrialpharmacist.com]
- 5. gmpsop.com [gmpsop.com]
selecting the right concentration of Metolachlor-d6 internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective use of Metolachlor-d6 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of the herbicide Metolachlor. It is commonly used as an internal standard (IS) in quantitative analytical methods, such as chromatography and mass spectrometry. Because its chemical and physical properties are nearly identical to the non-labeled Metolachlor analyte, it can effectively compensate for variations in sample preparation, extraction, and instrument response, leading to more accurate and precise results.
Q2: What are the ideal purity requirements for this compound?
For reliable and accurate quantification, this compound should have high chemical and isotopic purity. The generally accepted requirements are:
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Chemical Purity: >99%
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Isotopic Enrichment: ≥98%
High purity ensures that the internal standard behaves predictably and does not introduce interferences. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration.
Q3: How many deuterium atoms are optimal for a deuterated internal standard?
Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms. The ideal number depends on the analyte's molecular weight and the need to shift the mass-to-charge ratio (m/z) of the internal standard sufficiently outside the natural isotopic distribution of the analyte to prevent cross-talk.
Selecting the Right Concentration of this compound
The optimal concentration of this compound depends on the specific application, the matrix being analyzed, and the expected concentration range of the analyte. The goal is to add a consistent amount of the internal standard to all samples (calibrators, quality controls, and unknowns) to achieve a detectable and reproducible signal without saturating the detector.
Below is a summary of typical concentration ranges for this compound in different applications.
| Application Area | Matrix | Typical Final Concentration | Reference |
| Environmental Analysis | Water | 0.10 µg/mL | |
| Environmental Analysis | Water | 5.0 pg/µL | |
| Food Safety | Cannabis | 1, 10, and 50 ppb (as part of a mix) | |
| Agriculture | Maize and Soybean | Not specified, but used for quantification |
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q4: Why is my this compound internal standard showing a different retention time than the Metolachlor analyte?
This phenomenon is known as the "deuterium isotope effect." Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts, which may lead to a shift in retention time. In reverse-phase chromatography, deuterated compounds often elute slightly earlier. This can be problematic as it may lead to differential matrix effects.
Q5: I suspect my this compound is undergoing isotopic exchange. How can I confirm this and what should I do?
To confirm isotopic exchange, you can monitor the mass spectrum of the internal standard in your blank matrix over time. An increase in the signal corresponding to the unlabeled analyte or partially deuterated species would indicate an exchange.
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions for Water Analysis
This protocol is based on a modified EPA method for the analysis of herbicides in water.
1. Materials:
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This compound (neat or certified solution)
-
Absolute Ethanol (HPLC grade or equivalent)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
2. Procedure:
-
Primary Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh a known amount of neat this compound and dissolve it in a known volume of absolute ethanol to achieve the target concentration.
-
If starting from a certified solution, perform serial dilutions as needed.
-
-
Intermediate Stock Solution (e.g., 10.0 µg/mL):
-
Pipette the required volume of the primary stock solution into a volumetric flask.
-
Dilute to volume with absolute ethanol and mix thoroughly.
-
-
Working Internal Standard Solution (e.g., 0.10 µg/mL):
-
Pipette 10.0 mL of the 10.0 µg/mL intermediate stock solution into a 1000 mL volumetric flask.
-
Dilute to volume with absolute ethanol and mix. This solution is now ready to be added to your samples.
-
3. Sample Spiking:
-
Add 1.00 mL of the 0.10 µg/mL working internal standard solution to each 200 mL water sample. This will result in a final concentration of 0.10 µg/mL of this compound in the final analytical sample (assuming a final volume of 1.00 mL after extraction and concentration).
Protocol 2: Assessing the Isotopic Purity of this compound
This protocol helps to determine the contribution of any unlabeled Metolachlor in your deuterated internal standard.
1. Materials:
-
This compound internal standard
-
Suitable solvent (e.g., acetonitrile or methanol)
-
LC-MS/MS system
2. Procedure:
-
Prepare a High-Concentration this compound Solution: Prepare a solution of the deuterated internal standard at a concentration significantly higher than what is used in your analytical method.
-
LC-MS/MS Analysis:
-
Inject the high-concentration solution into the LC-MS/MS system.
-
Monitor the mass transitions for both this compound and the unlabeled Metolachlor.
-
-
Data Interpretation:
-
If a signal is detected at the mass transition of the unlabeled analyte, this indicates the presence of this impurity in your deuterated standard.
-
Quantify the peak area of the unlabeled analyte relative to the deuterated standard to determine the percentage of impurity.
-
Visualizations
Caption: A decision workflow for selecting the optimal concentration of this compound internal standard.
Caption: A troubleshooting guide for common issues leading to inconsistent this compound internal standard response.
Technical Support Center: Accurate Quantification with Metolachlor-d6 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on correcting for impurities in Metolachlor-d6 internal standards. Accurate quantification is critical in experimental research, and understanding how to identify and mitigate the impact of internal standard impurities is paramount for reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of the herbicide Metolachlor. In analytical chemistry, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), isotopically labeled compounds such as this compound are considered the gold standard for internal standards. They are used to improve the accuracy and precision of quantification. Because this compound is chemically almost identical to the non-labeled Metolachlor (the analyte), it behaves similarly during sample preparation, chromatography, and ionization. This allows it to compensate for variations in extraction efficiency, matrix effects, and instrument response.
Q2: What are the common impurities in a this compound standard?
The most common and impactful impurity in a this compound standard is the presence of the unlabeled analyte, Metolachlor. This is often a residual component from the synthesis process. Other potential impurities could include synthesis byproducts or related compounds, though these are typically present at much lower levels in high-purity standards. The presence of unlabeled Metolachlor is a critical parameter to assess as it can directly interfere with the quantification of the analyte, leading to an overestimation of its concentration.
Q3: How can impurities in my this compound standard affect my experimental results?
Impurities in your this compound standard can lead to significant errors in quantification. The primary issue is the "cross-talk" or isotopic interference, where the signal from the unlabeled Metolachlor impurity in the internal standard contributes to the signal of the analyte you are trying to measure. This can result in:
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Inaccurate Quantification: An artificially inflated analyte signal, leading to an overestimation of the true concentration.
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Non-linear Calibration Curves: At high concentrations of the internal standard, the contribution of the unlabeled impurity can cause the calibration curve to become non-linear.
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Poor Assay Precision and Reproducibility: If the impurity level varies between different lots of the internal standard, it can lead to inconsistent results over time.
Q4: How do I know if my this compound standard has significant impurities?
Reputable suppliers of analytical standards provide a Certificate of Analysis (CoA) that specifies the chemical and isotopic purity of the standard. For deuterated standards, an isotopic purity of ≥98% is generally recommended. However, it is good laboratory practice to verify the purity of your standard, especially for sensitive assays. You can assess the purity by analyzing a solution of the this compound standard alone using your analytical method (e.g., LC-MS/MS). The presence of a peak at the retention time and mass-to-charge ratio (m/z) of the unlabeled Metolachlor will indicate the presence of this impurity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments related to this compound impurities.
| Issue | Potential Cause | Troubleshooting Steps |
| Higher than expected analyte concentrations in blank samples (containing only internal standard). | The this compound internal standard is contaminated with unlabeled Metolachlor. | 1. Prepare a "zero sample" containing only the blank matrix and your working concentration of the this compound internal standard. 2. Analyze this sample and measure the peak area for the unlabeled Metolachlor. 3. This peak area represents the contribution of the impurity from the internal standard. 4. This contribution can be subtracted from the analyte peak area in all your samples, or you can use a mathematical correction in your calibration. |
| Calibration curve is non-linear, especially at higher concentrations. | Isotopic interference from the this compound standard is becoming significant at higher analyte concentrations. | 1. Reduce the concentration of the this compound internal standard in your samples. Ensure the signal is still sufficient for reliable detection. 2. Implement a mathematical correction to account for the impurity contribution (see Experimental Protocols section). 3. If possible, use a this compound standard with a higher isotopic purity. |
| Poor reproducibility of results between different batches of internal standard. | The level of unlabeled Metolachlor impurity varies between batches. | 1. Always assess the purity of a new batch of this compound standard before use. 2. If the impurity level is different, you will need to adjust your correction calculations accordingly for the new batch. 3. Ideally, purchase a large single batch of the internal standard to ensure consistency over a long series of experiments. |
| A slight shift in retention time is observed between Metolachlor and this compound. | This is a known phenomenon called the "chromatographic isotope effect." The deuterium atoms can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time. | 1. Ensure that your chromatography method has sufficient resolution to separate the analyte and internal standard from other matrix components. 2. As long as the peaks are consistently integrated and the shift is small and reproducible, it should not significantly impact quantification, as the internal standard still effectively corrects for variability. |
Experimental Protocols
Protocol 1: Assessment of Unlabeled Metolachlor in this compound Standard
Objective: To quantify the percentage of unlabeled Metolachlor present as an impurity in a this compound standard using LC-MS/MS.
Methodology:
-
Prepare a High-Concentration Solution: Prepare a solution of the this compound internal standard in a suitable solvent (e.g., acetonitrile) at a high concentration (e.g., 1 µg/mL).
-
Instrument Setup: Set up your LC-MS/MS to monitor the specific mass transitions for both unlabeled Metolachlor and this compound.
-
Analysis: Inject the high-concentration this compound solution into the LC-MS/MS system.
-
Data Analysis:
-
Integrate the peak area for the unlabeled Metolachlor.
-
Integrate the peak area for the this compound.
-
Calculate the percentage of unlabeled Metolachlor impurity using the following formula:
-
Data Presentation:
| Parameter | Value |
| Isotopic Purity (from CoA) | >98% |
| Measured % Unlabeled Impurity | [Insert your calculated value here] |
Protocol 2: Mathematical Correction for Internal Standard Impurity
Objective: To correct the calculated analyte concentration for the contribution from the unlabeled impurity in the this compound internal standard.
Methodology:
-
Determine the Contribution Factor (CF):
-
Prepare a "zero sample" containing the blank matrix and the working concentration of the this compound internal standard.
-
Analyze this sample and measure the peak area of the analyte (unlabeled Metolachlor). Let's call this Area_impurity.
-
Also, measure the peak area of the internal standard (this compound) in this sample. Let's call this Area_IS_zero.
-
Calculate the Contribution Factor (CF): CF = Area_impurity / Area_IS_zero.
-
-
Correct the Analyte Peak Area in Your Samples:
-
For each of your unknown samples, measure the peak area of the analyte (Area_analyte_measured) and the internal standard (Area_IS_sample).
-
Calculate the corrected analyte peak area (Area_analyte_corrected): Area_analyte_corrected = Area_analyte_measured - (CF * Area_IS_sample)
-
-
Quantify Using the Corrected Area:
-
Use the Area_analyte_corrected to calculate the concentration of your analyte from the calibration curve.
-
Example Calculation:
| Parameter | Value |
| Area_impurity (from zero sample) | 5,000 |
| Area_IS_zero (from zero sample) | 1,000,000 |
| Contribution Factor (CF) | 0.005 |
| Area_analyte_measured (in unknown sample) | 150,000 |
| Area_IS_sample (in unknown sample) | 980,000 |
| Area_analyte_corrected | 145,100 |
Visualizations
Caption: Workflow for assessing and correcting for this compound impurities.
Caption: Logical relationship showing the impact of internal standard impurity.
Validation & Comparative
The Gold Standard for Herbicide Analysis: A Comparative Guide to Analytical Method Validation Using Metolachlor-d6
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the herbicide Metolachlor, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of analytical methods for Metolachlor, focusing on the superior performance of the deuterated internal standard, Metolachlor-d6, against the external standard method. The information presented is supported by experimental data from validated analytical methods, offering a clear rationale for the adoption of isotope dilution mass spectrometry.
Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation and analysis. This minimizes variability and leads to more accurate and precise quantification.
Performance Comparison: this compound vs. External Standard
The following tables summarize the quantitative performance data from two distinct validated analytical methods for the determination of Metolachlor in water. One method utilizes this compound as an internal standard, while the other employs an external standard calibration.
Table 1: Method Performance using this compound Internal Standard [1]
| Parameter | Performance Metric |
| Linearity | Quadratic regression |
| Accuracy (Recovery) | 70 - 120% |
| Precision (RSD) | < 20% |
| Limit of Quantification (LOQ) | 0.10 µg/L (ppb) |
Table 2: Method Performance using External Standard Calibration [2]
| Parameter | Performance Metric |
| Linearity (r²) | > 0.990 |
| Accuracy (Recovery at 0.1 ppb) | 95% (average) |
| Precision (RSD at 0.1 ppb) | 5.3% |
| Limit of Quantification (LOQ) | 0.05 µg/L (ppb) |
While both methods demonstrate acceptable performance for their intended purposes, the use of a deuterated internal standard like this compound provides inherent advantages in compensating for matrix effects and variations in sample preparation and instrument response, which is not reflected in the external standard method's validation data alone. The broader acceptable recovery range for the this compound method is a common feature of multi-residue methods and still ensures reliable data.
Experimental Protocols
Method 1: Metolachlor Analysis using this compound Internal Standard[1]
This method is designed for the quantification of Metolachlor and other triazine herbicides in water by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation:
-
A 900 µL aliquot of the water sample is transferred to an HPLC vial.
-
100 µL of an internal standard solution containing this compound (at 50 pg/µL) is added to the vial.[1]
-
The final concentration of the internal standard in the sample is 5.0 pg/µL.[1]
-
The sample is thoroughly mixed before analysis.
LC-MS/MS Analysis:
-
The sample is analyzed by LC-MS/MS.
-
Quantification is based on the ratio of the peak response of Metolachlor to the peak response of this compound.
-
A quadratic regression curve is used for calibration.
Method 2: Metolachlor Analysis using External Standard Calibration
This method is for the determination of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in well water by LC/MS/MS.
Sample Preparation:
-
A 50 mL aliquot of the well water sample is passed through an Oasis HLB solid-phase extraction (SPE) cartridge.
-
The cartridge is rinsed with water.
-
The analytes are eluted with methanol.
-
The methanol eluate is evaporated and reconstituted to a final volume of 1.0 mL in a 1:1 methanol:water solution.
LC-MS/MS Analysis:
-
The sample extract is analyzed by LC/MS/MS.
-
Quantification is based on an external standard calibration curve.
-
A quadratic curve fit with 1/x weighting is used for the calibration.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the specific workflow for the analysis of Metolachlor using an internal standard.
Caption: A flowchart outlining the key stages of analytical method validation.
Caption: Experimental workflow for Metolachlor analysis using this compound.
References
A Comparative Guide to Internal Standards for Herbicide Analysis: Metolachlor-d6 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of herbicide residues in environmental and biological matrices is paramount for ensuring environmental safety, food quality, and for advancing agrochemical research. The use of an internal standard (IS) in chromatographic analysis is a critical practice to enhance the accuracy and precision of these analytical methods by correcting for variations during sample preparation and instrumental analysis. Among the choices for internal standards, isotopically labeled compounds, such as Metolachlor-d6, are often considered the gold standard.
This guide provides an objective comparison of this compound with other common types of internal standards used in herbicide analysis, supported by experimental data from various studies.
The Gold Standard: Isotopically Labeled Internal Standards
This compound is a deuterated form of the herbicide metolachlor. The key advantage of using a stable isotope-labeled (SIL) internal standard lies in its chemical and physical similarity to the target analyte. Since this compound has the same core chemical structure as metolachlor, it exhibits nearly identical behavior during extraction, chromatography, and ionization in mass spectrometry. This co-elution and similar response to matrix effects allow for highly effective compensation for analytical variability, leading to more accurate and precise quantification.[1]
Comparison of Internal Standard Performance
Table 1: Performance Data for Herbicide Analysis using this compound as an Internal Standard
| Analyte(s) | Matrix | Internal Standard | Recovery (%) | Precision (RSD%) | Linearity (r²) | Reference |
| Metolachlor, Acetochlor, Alachlor, Dimethenamid and their degradates | Ground and Surface Water | Mixed deuterated standards including this compound | 95 - 105 | Not Specified | >0.99 | [2] |
| Atrazine, Simazine, Propazine, Metolachlor and degradates | Ground, Tap, and Surface Water | This compound and other deuterated standards | 70 - 120 (at LOQ) | <20 (at LOQ) | Not Specified | [3] |
| Metolachlor and other herbicides | Water | Mixed deuterated standards including this compound | Not Specified | Not Specified | Not Specified | [4] |
Table 2: Performance Data for Herbicide Analysis using a Non-Isotopically Labeled Internal Standard
| Analyte(s) | Matrix | Internal Standard | Recovery (%) | Precision (RSD%) | Linearity (r²) | Reference |
| Terbuthylazine, S-metolachlor | Soil | Not specified (External Standard Method) | 81 - 92 | Not Specified | >0.999 | |
| 1,3,5-Triazine herbicides | Water and Soil | Lindane | 93 - 103 (water), 91 - 102 (soil) | Not Specified | Not Specified | |
| 51 Pesticides | Tomato | Propoxur | 70 - 120 | <20 | Not Specified |
From the data presented, it is evident that methods employing this compound consistently achieve high recovery and precision, meeting stringent regulatory guidelines. While methods with non-isotopically labeled internal standards can also provide acceptable results, the use of a deuterated standard like this compound generally offers a higher degree of confidence in the data, especially when dealing with complex matrices that are prone to significant matrix effects.
Experimental Protocols
Below are representative experimental protocols for the determination of metolachlor using an isotopically labeled internal standard.
Protocol 1: Determination of Metolachlor in Water using a Deuterated Internal Standard (this compound)
This protocol is based on the principles outlined in EPA and other validated methods.
-
Sample Preparation:
-
To a 200 mL water sample, add a known amount of this compound internal standard solution.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes.
-
Elute the analytes and the internal standard from the SPE cartridge with an appropriate solvent (e.g., ethyl acetate).
-
Evaporate the eluate to a small volume and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with appropriate modifiers (e.g., formic acid or ammonium formate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both metolachlor and this compound.
-
-
Quantification:
-
Calculate the ratio of the peak area of metolachlor to the peak area of this compound.
-
Determine the concentration of metolachlor in the sample by comparing this ratio to a calibration curve prepared with standards containing both the analyte and the internal standard.
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for herbicide analysis using an internal standard.
Caption: Experimental workflow for herbicide analysis.
Conclusion and Recommendations
The selection of an appropriate internal standard is a critical factor in developing a robust and reliable analytical method for herbicide residue analysis. The experimental evidence and established analytical principles strongly support the use of isotopically labeled internal standards, such as this compound, for achieving the highest levels of accuracy and precision.
-
This compound is the superior choice for the quantitative analysis of metolachlor. Its use effectively compensates for matrix effects and variability in sample preparation, leading to highly reliable data.
-
Structural analogs can be a viable alternative when a deuterated standard is not available. However, they require more rigorous validation to ensure they adequately mimic the behavior of the analyte.
-
External standard calibration (no internal standard) is generally not recommended for complex matrices due to its susceptibility to matrix effects and other analytical errors.
For researchers and scientists aiming for the most accurate and defensible data in herbicide analysis, the use of this compound as an internal standard is the recommended best practice.
References
Navigating Precision: A Comparative Guide to Metolachlor-d6 and its 13C-Labeled Alternative in Certified Reference Materials
For researchers, scientists, and professionals in drug development, the accuracy and precision of analytical measurements are paramount. In the quantitative analysis of the herbicide Metolachlor, stable isotope-labeled internal standards are indispensable for achieving reliable results. This guide provides a comprehensive comparison of the widely used Metolachlor-d6 and its alternative, Metolachlor (ring-13C6), as certified reference materials (CRMs).
The use of isotopically labeled analogs in conjunction with mass spectrometry is the gold standard for mitigating matrix effects and ensuring the highest quality data. This compound, a deuterated form of the parent molecule, has been a common choice for an internal standard. However, the emergence of 13C-labeled standards, such as Metolachlor (ring-13C6), presents an alternative with distinct advantages and disadvantages. This comparison delves into the specifics of their performance, supported by data from commercially available certified reference materials and established analytical methodologies.
Performance Characteristics: this compound vs. Metolachlor (ring-13C6)
The choice between a deuterated and a 13C-labeled internal standard can significantly influence the accuracy and precision of quantification. The following table summarizes the key characteristics of this compound and Metolachlor (ring-13C6) based on information from certified reference material providers.
| Feature | This compound | Metolachlor (ring-13C6) | Rationale & Implications for Metolachlor Analysis |
| Isotopic Purity | Typically >95% to 98% atom % D[1] | Commonly offered at 99% atom % 13C | Higher isotopic purity in the internal standard minimizes its contribution to the native analyte signal, enhancing accuracy. |
| Chemical Purity | Generally >95% (HPLC)[1] | Stated as 98%[2] | High chemical purity ensures that the measured response is attributable to the internal standard and not impurities. |
| Certified Purity Uncertainty | Not always explicitly stated on product pages. | A representative, non-labeled Metolachlor CRM shows a certified purity of 98.5 +/- 0.1 %. | A lower uncertainty in the certified purity of the CRM translates to higher accuracy in the preparation of calibration standards. |
| Potential for Isotopic Exchange | Deuterium atoms can be susceptible to back-exchange with hydrogen atoms, potentially compromising accuracy. | 13C atoms are integrated into the carbon skeleton, making them highly stable and not prone to exchange. | For Metolachlor, the deuterium labels are on the propyl group, which are generally stable. However, 13C labeling offers a higher degree of confidence in isotopic stability throughout the analytical process. |
| Chromatographic Separation | Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-labeled counterparts. | 13C-labeled compounds typically co-elute perfectly with the native analyte. | Co-elution is crucial for effective compensation of matrix effects. Any shift in retention time can lead to less accurate correction. |
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate results. Below are representative experimental protocols for the analysis of Metolachlor using either this compound or Metolachlor (ring-13C6) as an internal standard with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS/MS Protocol for Metolachlor Analysis
This protocol is adapted from established methods for pesticide residue analysis in environmental and agricultural samples.[3]
1. Sample Preparation (QuEChERS Method)
-
Homogenize 10-15 g of the sample (e.g., soil, produce).
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Spike with an appropriate volume of the this compound or Metolachlor (ring-13C6) internal standard solution.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the acetonitrile supernatant for cleanup.
-
Perform dispersive solid-phase extraction (d-SPE) cleanup using a suitable sorbent mixture (e.g., PSA, C18, GCB).
-
Centrifuge and filter the supernatant for GC-MS/MS analysis.
2. GC-MS/MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Column: HP-5 MS (30 m × 0.25 mm × 0.25 µm) or similar.
-
Injector: Splitless mode at 250 °C.
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 180°C at 25°C/min, then to 280°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Metolachlor: Monitor appropriate precursor and product ion transitions.
-
This compound or Metolachlor (ring-13C6): Monitor the corresponding mass-shifted transitions.
-
LC-MS/MS Protocol for Metolachlor Analysis
This protocol is a representative method for the analysis of Metolachlor in aqueous samples.
1. Sample Preparation (Solid-Phase Extraction)
-
Filter the water sample (e.g., 100 mL).
-
Spike with the this compound or Metolachlor (ring-13C6) internal standard.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18 or polymeric sorbent) with methanol and then water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent (e.g., ethyl acetate or methanol).
-
Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solvent.
2. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Metolachlor: Monitor appropriate precursor and product ion transitions.
-
This compound or Metolachlor (ring-13C6): Monitor the corresponding mass-shifted transitions.
-
Conclusion
Both this compound and Metolachlor (ring-13C6) serve as effective internal standards for the accurate and precise quantification of Metolachlor. The choice between them may depend on several factors, including budget, the complexity of the sample matrix, and the desired level of confidence in the results. While this compound is a widely accepted and often more economical option, Metolachlor (ring-13C6) offers superior isotopic stability and chromatographic co-elution, which can be critical for challenging analytical applications. The provided experimental protocols offer a solid foundation for developing robust and reliable methods for Metolachlor analysis, ensuring data of the highest quality for research and regulatory purposes.
References
A Comparative Analysis of Mass Spectra: Metolachlor vs. Metolachlor-d6
For researchers, scientists, and professionals engaged in drug development and analytical chemistry, understanding the mass spectral characteristics of isotopically labeled compounds is crucial for quantitative analysis and metabolic studies. This guide provides a detailed comparison of the mass spectra of the herbicide Metolachlor and its deuterated analog, Metolachlor-d6.
This comparison will delve into the fragmentation patterns observed under electron ionization (EI) mass spectrometry, offering insights into how deuterium labeling influences the mass spectral behavior of the parent molecule. The data presented is essential for developing robust analytical methods for the detection and quantification of Metolachlor in various matrices.
Quantitative Mass Spectral Data Comparison
The following table summarizes the key mass-to-charge ratios (m/z) and relative intensities of the major fragment ions observed in the electron ionization (EI) mass spectra of Metolachlor and this compound.
| Ion Type | Metolachlor (Unlabeled) | This compound |
| Molecular Ion [M]+• | 283/285 | 289/291 |
| Key Fragment Ions (m/z) | ||
| [M-CH2Cl]+ | 234 | 240 |
| [M-OCH3]+ | 252/254 | 258/260 |
| [C8H10N]+ | 120 | 120 |
| [C9H12N]+ | 134 | 134 |
| [C10H14N]+ | 148 | 148 |
| [M-C4H8O2Cl]+ | 162 | 162 |
| [M-C5H10NO2]+ | 176 | 176 |
Experimental Protocols
The mass spectral data presented in this guide were obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Gas Chromatography (GC) Conditions:
-
Column: HP-5MS (5% phenylmethyl siloxane) capillary column (30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 50 °C held for 1 minute, then ramped to 200 °C at 30 °C/min, followed by a ramp to 280 °C at 10 °C/min and held for 1 minute, and a final ramp to 310 °C held for 3 minutes.
-
Carrier Gas: Helium at a constant flow rate of 0.8 mL/min.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 280 °C.
-
Transfer Line Temperature: 300 °C.
-
Scan Range: m/z 50-500.
Fragmentation Pathway Analysis
The fragmentation of Metolachlor under electron ionization is influenced by the presence of the chloroacetyl group, the substituted aniline ring, and the ether linkage. The deuteration in this compound, primarily on the propyl side chain, leads to predictable shifts in the mass-to-charge ratios of fragments containing this portion of the molecule.
Below is a DOT script that generates a diagram illustrating the primary fragmentation pathways of Metolachlor.
Caption: Fragmentation of Metolachlor and this compound.
This guide provides a foundational comparison of the mass spectra of Metolachlor and its deuterated analog. For more in-depth analysis, researchers are encouraged to consult the referenced literature and spectral databases.
Navigating the Analytical Maze: A Guide to Metolachlor Metabolite Cross-Reactivity in Metolachlor-d6 Based Methods
For researchers, scientists, and drug development professionals engaged in the analysis of the herbicide Metolachlor and its metabolites, the use of isotopically labeled internal standards, such as Metolachlor-d6, is a cornerstone of accurate quantification. However, the potential for cross-reactivity of Metolachlor's primary metabolites, Metolachlor ethanesulfonic acid (ESA) and Metolachlor oxanilic acid (OXA), with these methods is a critical consideration that can impact data integrity. This guide provides a comprehensive comparison of the analytical behavior of Metolachlor and its metabolites, offering supporting experimental data and detailed protocols to ensure robust and reliable analytical outcomes.
The accuracy of quantitative analysis by mass spectrometry, particularly when employing isotopically labeled internal standards, hinges on the principle that the internal standard behaves identically to the analyte during sample preparation and analysis, but is distinguishable by its mass. Any overlap in the mass-to-charge ratio (m/z) of the analyte or its metabolites with the internal standard can lead to inaccurate quantification. This guide delves into the specifics of Metolachlor analysis to illuminate the potential for such interferences.
Understanding the Potential for Cross-Reactivity
Metolachlor undergoes metabolism in the environment and biological systems, primarily forming two key metabolites: Metolachlor ESA and Metolachlor OXA.[1][2] The structural similarity between the parent compound and its metabolites raises the question of whether the metabolites could interfere with the analytical signal of Metolachlor or its deuterated internal standard, this compound.
The primary concern in mass spectrometry-based methods is the potential for isobaric interference, where compounds have the same nominal mass-to-charge ratio. If a metabolite has the same m/z as this compound, it could artificially inflate the internal standard's signal, leading to an underestimation of the true Metolachlor concentration in the sample.
Comparative Analysis of Mass Spectrometric Data
To assess the potential for cross-reactivity, a critical examination of the mass-to-charge ratios of the precursor and product ions used for quantification in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential. The following table summarizes the key m/z values for S-Metolachlor, its major metabolites, and the deuterated internal standard, this compound. This data is crucial for developing selective analytical methods and identifying potential isobaric interferences.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| S-Metolachlor | 284 | 252 | 176 |
| Metolachlor ESA | 330 | 298 | 202 |
| Metolachlor OXA | 280 | 248 | 90 |
| This compound | 290 | Varies (typically +6 Da from Metolachlor fragments) | Varies (typically +6 Da from Metolachlor fragments) |
Note: The primary quantification transition is highlighted in bold. Data for S-Metolachlor, Metolachlor ESA, and Metolachlor OXA is sourced from a validated LC-MS/MS method.[3] The m/z values for this compound are predicted based on the addition of six deuterium atoms to the Metolachlor molecule.
Based on this data, the precursor ions of Metolachlor (284 m/z), Metolachlor ESA (330 m/z), Metolachlor OXA (280 m/z), and this compound (290 m/z) are sufficiently different to be resolved by a triple quadrupole mass spectrometer. This separation in the first quadrupole (Q1) is the first line of defense against cross-reactivity.
Furthermore, the selection of unique product ions in Multiple Reaction Monitoring (MRM) mode provides an additional layer of specificity. For instance, the primary product ion for S-Metolachlor is 252 m/z, while for Metolachlor ESA it is 298 m/z, and for Metolachlor OXA it is 248 m/z. These distinct fragmentation patterns significantly reduce the likelihood of direct interference between the parent compound and its metabolites during detection.
While direct isobaric interference between the primary precursor and product ions appears unlikely, it is crucial to consider the possibility of in-source fragmentation or the presence of less common adducts that could potentially generate ions with overlapping m/z values.[4][5] Therefore, careful method validation, including specificity and selectivity experiments in the presence of high concentrations of the metabolites, is paramount.
Experimental Protocols for Robust Analysis
To minimize the risk of cross-reactivity and ensure accurate quantification of Metolachlor in the presence of its metabolites, the following experimental approach is recommended:
Sample Preparation: Solid Phase Extraction (SPE)
A robust sample preparation method is the first step in mitigating potential interferences. Solid Phase Extraction is a commonly employed technique for the cleanup and concentration of Metolachlor and its metabolites from various matrices.
Protocol:
-
Sample Loading: Pass a 50 mL aliquot of the water sample through an Oasis HLB solid-phase extraction cartridge.
-
Washing: Rinse the cartridge with deionized water to remove polar interferences.
-
Elution: Elute the analytes (Metolachlor, Metolachlor ESA, and Metolachlor OXA) from the cartridge using methanol.
-
Concentration: Evaporate the methanol eluate to near dryness under a gentle stream of nitrogen at approximately 45°C.
-
Reconstitution: Reconstitute the residue in a suitable solvent, such as a mixture of methanol and water, to a final volume of 1.0 mL.
LC-MS/MS Analysis
The use of a validated LC-MS/MS method with optimized chromatographic separation and specific MRM transitions is critical for differentiating Metolachlor from its metabolites.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 reverse-phase analytical column
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A programmed gradient from a high aqueous content to a high organic content to ensure the separation of the more polar metabolites from the parent compound.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode for Metolachlor and negative mode for the acidic metabolites (ESA and OXA) is a common approach.
-
MRM Transitions: Monitor the specific precursor and product ion transitions for each analyte and the internal standard as detailed in the table above.
Visualizing the Workflow and Relationships
To further clarify the analytical process and the relationship between Metolachlor and its metabolites, the following diagrams are provided.
Caption: Experimental workflow for the analysis of Metolachlor and its metabolites.
Caption: Simplified metabolic pathway of Metolachlor to its ESA and OXA metabolites.
Conclusion
While the potential for cross-reactivity of Metolachlor metabolites in analytical methods using this compound as an internal standard exists in theory, a careful examination of the mass spectrometric data suggests that direct isobaric interference is unlikely when using a validated LC-MS/MS method. The distinct precursor and product ion masses for Metolachlor, Metolachlor ESA, and Metolachlor OXA, coupled with chromatographic separation, provide a high degree of selectivity.
However, it is imperative for researchers to perform rigorous method validation, including selectivity and interference studies, to confirm the absence of cross-reactivity in their specific analytical setup and sample matrix. By adhering to the detailed experimental protocols outlined in this guide and maintaining a thorough understanding of the potential analytical pitfalls, scientists can ensure the generation of accurate and reliable data in the analysis of Metolachlor and its metabolites.
References
- 1. health.state.mn.us [health.state.mn.us]
- 2. Enantiomeric separation of metolachlor and its metabolites using LC-MS and CZE [pubmed.ncbi.nlm.nih.gov]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
performance of Metolachlor-d6 in different mass spectrometry instruments
For Researchers, Scientists, and Drug Development Professionals
Metolachlor-d6, a deuterated analog of the widely used herbicide Metolachlor, plays a critical role as an internal standard in analytical laboratories for the accurate quantification of Metolachlor in various matrices. Its use helps to correct for variations in sample preparation and instrument response. This guide provides a comparative overview of the performance of Metolachlor and its non-deuterated form in different mass spectrometry instruments, supported by experimental data from various studies. While direct comparative performance data for this compound is limited in publicly available literature, its chemical similarity to Metolachlor allows for a reliable estimation of its behavior and performance in the mass spectrometric systems discussed below.
Comparative Performance Data
The following table summarizes the performance of Metolachlor analysis using various mass spectrometry-based methods. These metrics provide a strong indication of the expected performance for this compound under similar conditions.
| Instrument/Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) |
| LC-MS/MS | Ground and Surface Water | 0.125 ng injected[1][2] | 0.10 ppb[1][2] | >0.99 | 95 - 105[1] |
| GC-MS/MS | Maize and Soybean Straw | 0.07 ng/g (for S-Metolachlor) | 0.19 - 0.67 ng/g (for S-Metolachlor) | 0.991 - 0.998 | 86 - 119.7 |
| GC-MS | Agricultural Samples | - | <20 ng/mL | Linear over 2.0–20.0 μg/mL | 94.5 - 102.5 |
| GC-Orbitrap MS | Wheat, Rye, Rice, Oat, Barley | - | 0.005 - 0.02 mg/kg | - | - |
| LC-MS/MS | Well Water | - | 0.05 ppb | - | - |
Experimental Workflow & Methodologies
The analysis of Metolachlor and its deuterated internal standard, this compound, typically follows a standardized workflow from sample collection to data analysis.
Detailed Experimental Protocols:
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation (Water Samples): A common method involves solid-phase extraction (SPE) using C18 cartridges. For a 50 mL water sample, the analytes are eluted with a methanol/water mixture, concentrated, and reconstituted in a solution compatible with the LC mobile phase.
-
Chromatography: Reverse-phase liquid chromatography is typically employed using a C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization efficiency.
-
Mass Spectrometry: Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of Metolachlor. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both Metolachlor and this compound.
2. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
-
Sample Preparation (Solid Matrices): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for extracting pesticides from complex matrices like fruits, vegetables, and soil. This involves an extraction with acetonitrile followed by a dispersive SPE cleanup step. For maize and soybean straw, an accelerated solvent extraction (ASE) with n-hexane and acetone has been reported.
-
Chromatography: A capillary column, such as an HP-5MS (5% phenylmethyl siloxane), is commonly used for the separation of Metolachlor. The oven temperature is programmed to ramp up to achieve good separation of the target analyte from matrix interferences.
-
Mass Spectrometry: Electron ionization (EI) is the standard ionization technique for GC-MS. Similar to LC-MS/MS, a triple quadrupole mass spectrometer operating in MRM mode provides high sensitivity and selectivity for quantification.
3. High-Resolution Mass Spectrometry (e.g., GC-Orbitrap MS)
-
Principles: High-resolution mass spectrometry, such as Orbitrap technology, offers high mass accuracy and resolving power. This allows for the confident identification of compounds based on their accurate mass, reducing the reliance on reference standards for identification and minimizing interferences from matrix components.
-
Application: While less common for routine quantification than triple quadrupole instruments, high-resolution MS is invaluable for the identification of unknown metabolites and degradation products of Metolachlor and for confirmation of analyte identity in complex samples.
Alternatives and Considerations
The choice of mass spectrometry instrument depends on the specific requirements of the analysis:
-
Triple Quadrupole (QqQ) Mass Spectrometers (LC-MS/MS and GC-MS/MS): These are the workhorses for quantitative analysis due to their excellent sensitivity, selectivity, and wide dynamic range in MRM mode. They are ideal for routine monitoring and regulatory compliance where target analytes and their concentration ranges are well-defined.
-
Quadrupole Time-of-Flight (Q-TOF) and Orbitrap Mass Spectrometers: These high-resolution instruments are superior for qualitative analysis, structural elucidation, and screening for a large number of compounds without prior method development for each analyte. Their high mass accuracy provides an additional layer of confirmation.
-
Ion Trap Mass Spectrometers: These instruments can perform multiple stages of mass spectrometry (MSn), which is useful for structural elucidation. However, they can be susceptible to space-charging effects in complex matrices, which may limit their quantitative performance compared to triple quadrupoles.
References
A Comparative Guide to the Quantification of Metolachlor: Evaluating the Role of Metolachlor-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of the herbicide Metolachlor, with a particular focus on the limit of detection (LOD) and limit of quantification (LOQ) achieved when using its deuterated isotopologue, Metolachlor-d6, as an internal standard. The use of an internal standard is a critical component in analytical chemistry for improving the accuracy and precision of quantitative analysis by correcting for analyte loss during sample preparation and instrumental analysis. This guide will delve into the experimental data supporting the use of this compound and compare its performance against alternative analytical approaches.
Data Summary: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Metolachlor
The following table summarizes the performance of various analytical methods for the determination of Metolachlor in different environmental matrices. The inclusion of this compound as an internal standard consistently demonstrates high sensitivity and robustness.
| Analytical Method | Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Water | This compound | - | - | |
| GC-MS | Maize and Soybean Straw | Not specified | 0.07 ng/g | - | |
| LC-MS/MS | Ground and Surface Water | Not specified | 0.125 ng injected | 0.10 ppb | |
| Immunoassay | Water | None (External Standard) | 0.05 ppb | 0.075 ppb | |
| GC-MS | Water | Deuterated herbicides | - | 0.05 ppb | |
| LC-MS/MS | Soil and Maize | Isoprotron-d6 | 0.0005 mg/kg | 0.001 mg/kg | |
| LC-MS/MS | Well Water | Not specified | - | 0.05 ppb (Reporting Limit) | |
| HPLC-UV | Soil | Not specified | 0.01 mg/kg | 0.060 mg/kg |
Experimental Workflow for Metolachlor Quantification using this compound
The following diagram illustrates a typical workflow for the analysis of Metolachlor in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
A Comparative Guide to Metolachlor Extraction Efficiency for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of Metolachlor from various environmental and biological matrices is a critical first step for accurate quantification and analysis. This guide provides an objective comparison of common extraction methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Data Summary: A Comparative Look at Extraction Efficiency
The following table summarizes quantitative data from various studies, offering a clear comparison of the performance of different Metolachlor extraction methods. Key parameters such as the extraction method, the matrix (sample type), the solvent used, recovery percentages, and relative standard deviations (RSD) are presented to facilitate an informed decision.
| Extraction Method | Matrix | Solvent(s) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Solid-Phase Extraction (SPE) | Water | Methanol/Water | 95 - 105 | Not Specified |
| Solid-Phase Extraction (SPE) | Well Water | Methanol | Not Specified | Not Specified |
| Solid-Phase Extraction (SPE) | Surface and Deionized Water | Not Specified | >80 | Not Specified |
| Microwave-Assisted Extraction (MAE) coupled with SPE | Soil | Methanol/Water | >71 | <10 |
| Batch Extraction | Field Soil | Methanol/Water (80:20) | Yields 1.3-1.8 times higher than Soxhlet | <12 |
| Accelerated Solvent Extraction (ASE) | Maize and Soybean Plants | n-hexane and acetone | 86 - 119.7 | 1.2 - 4.8 |
| Modified QuEChERS | Soil and Maize | Not Specified | 89.3 - 92.7 | 5.3 - 6.3 |
In-Depth Experimental Protocols
Detailed methodologies for key Metolachlor extraction techniques are provided below. These protocols are based on established methods and offer a step-by-step guide for laboratory application.
Solid-Phase Extraction (SPE) for Water Samples
This method is widely used for the extraction and preconcentration of Metolachlor from aqueous matrices.
-
Sample Preparation: A 50 mL water sample is collected.
-
Column Conditioning: A C-18 SPE column is conditioned according to the manufacturer's instructions.
-
Sample Loading: The water sample is passed through the conditioned SPE column.
-
Analyte Elution: The retained Metolachlor and its degradates are eluted from the column using a solution of 80/20 methanol/water (v/v)[1].
-
Concentration: The eluate is then concentrated to less than 1.0 mL.
-
Reconstitution: The concentrated sample is reconstituted in a 10/90 acetonitrile/water (v/v) solution to the desired final volume for analysis[1].
Microwave-Assisted Extraction (MAE) for Soil Samples
MAE is a rapid and efficient method for extracting Metolachlor from solid matrices like soil.
-
Sample Preparation: A representative soil sample is weighed.
-
Extraction: The soil sample is placed in a microwave extraction vessel with a 50 mL solution of methanol/water (50:50)[2].
-
Microwave Program: The extraction is carried out for 20 minutes at 100°C[2].
-
Solid-Phase Extraction Cleanup: The resulting extract is then passed through C18 cartridges for cleanup and fractionation[2].
-
Analysis: The parent compounds are typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), while metabolites are analyzed by High-Performance Liquid Chromatography (HPLC).
Accelerated Solvent Extraction (ASE) for Plant Samples
ASE is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions.
-
Sample Preparation: Plant material (e.g., maize or soybean straw) is dried and homogenized.
-
Extraction: The homogenized sample is extracted with a mixture of n-hexane and acetone using an ASE system.
-
Temperature Optimization: The extraction temperature is a critical parameter, with studies showing optimal extraction of acetochlor and s-metolachlor between 80 to 140°C.
-
Cycle Optimization: A single extraction cycle has been found to be efficient for saving solvent and time.
-
Analysis: The resulting extract is then analyzed, typically by GC-MS/MS.
Visualizing the Process: Experimental Workflows and Influencing Factors
To further clarify the experimental process and the interplay of various factors, the following diagrams have been generated.
Caption: General experimental workflow for Metolachlor extraction and analysis.
Caption: Factors influencing the efficiency of Metolachlor extraction.
References
A Researcher's Guide to Uncertainty Budget Calculation for Metolachlor Analysis Using Metolachlor-d6
For researchers, scientists, and professionals in drug development and environmental analysis, ensuring the accuracy and reliability of quantitative analytical data is paramount. The use of an isotopically labeled internal standard, such as Metolachlor-d6 for the analysis of the herbicide Metolachlor, is a widely accepted technique to improve precision and accuracy by correcting for variations in sample preparation and instrument response. However, understanding and quantifying the sources of error is crucial for reporting high-quality data. This guide provides a comprehensive comparison and detailed methodology for calculating the uncertainty budget for Metolachlor analysis using this compound as an internal standard, supported by experimental protocols and visual workflows.
Understanding Measurement Uncertainty
Measurement uncertainty is a parameter associated with the result of a measurement that characterizes the dispersion of the values that could reasonably be attributed to the measurand.[1] It provides a quantitative indication of the quality of the result. An uncertainty budget is a systematic approach to identifying and quantifying all the individual sources of uncertainty in an analytical method.[2]
The use of an internal standard like this compound can significantly reduce uncertainties arising from sample preparation steps and instrumental variations, as the analyte and the internal standard are affected similarly. However, it does not eliminate all sources of uncertainty.
Key Sources of Uncertainty in Metolachlor Analysis
The main sources of uncertainty in the analysis of Metolachlor using an internal standard method can be categorized as follows:
-
Purity of Reference Materials: The uncertainty associated with the purity of the Metolachlor and this compound reference standards. This information is typically provided in the certificate of analysis.
-
Sample and Standard Preparation: This includes uncertainties from weighing, and volumetric measurements of stock and working solutions. The calibration of balances and volumetric glassware, as well as the temperature at which they are used, contribute to this uncertainty.[2]
-
Calibration Curve: The uncertainty associated with the fitting of the calibration curve, which is used to determine the concentration of the analyte in the sample.
-
Instrumental Analysis: The repeatability and reproducibility of the analytical instrument (e.g., LC-MS/MS or GC-MS) contribute to the overall uncertainty. This includes variations in injection volume and detector response.
-
Sample Matrix Effects: Although the internal standard compensates for many matrix effects, residual, uncorrected effects can still contribute to the uncertainty.
-
Recovery: While the internal standard corrects for recovery during sample preparation, the efficiency of the extraction process itself can have an associated uncertainty.[3]
Quantitative Uncertainty Budget Calculation: A Case Study
The following table summarizes a hypothetical, yet realistic, uncertainty budget for the analysis of Metolachlor in a water sample using this compound as an internal standard. The final concentration of Metolachlor in the sample was determined to be 5.0 µg/L.
| Uncertainty Source | Value | Standard Uncertainty (u) | Relative Standard Uncertainty (u_rel) | Sensitivity Coefficient (c) | Contribution to Combined Uncertainty (u_i(y)) |
| Purity of Metolachlor Standard | 99.5 ± 0.5% | 0.0029 | 0.0029 | 1 | 0.0145 |
| Purity of this compound Standard | 99.0 ± 0.5% | 0.0029 | 0.0029 | -1 | -0.0145 |
| Weighing of Metolachlor Standard | 10.0 mg | 0.01 mg | 0.0010 | 1 | 0.0050 |
| Weighing of this compound Standard | 10.0 mg | 0.01 mg | 0.0010 | -1 | -0.0050 |
| Volume of Stock Solutions | 10.0 mL | 0.02 mL | 0.0020 | 1 | 0.0100 |
| Volume of Internal Standard Stock | 10.0 mL | 0.02 mL | 0.0020 | -1 | -0.0100 |
| Calibration Curve | - | - | 0.0150 | 1 | 0.0750 |
| Instrument Repeatability | - | - | 0.0200 | 1 | 0.1000 |
| Sample Volume | 50.0 mL | 0.1 mL | 0.0020 | 1 | 0.0100 |
| Final Extract Volume | 1.0 mL | 0.01 mL | 0.0100 | -1 | -0.0500 |
| Combined Standard Uncertainty (u_c) | 0.138 µg/L | ||||
| Expanded Uncertainty (U = k * u_c, k=2) | 0.28 µg/L |
The final result would be reported as 5.0 ± 0.3 µg/L .
Experimental Protocol: Metolachlor Analysis in Water
This protocol describes a general procedure for the determination of Metolachlor in water samples using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard.
1. Materials and Reagents
-
Metolachlor analytical standard
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Oasis HLB SPE cartridges
2. Preparation of Standards
-
Prepare individual stock solutions of Metolachlor and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working calibration standards by diluting the Metolachlor stock solution with a mixture of methanol and water.
-
Spike each calibration standard and sample with a fixed amount of the this compound internal standard solution.
3. Sample Preparation (Solid-Phase Extraction)
-
Measure 50 mL of the water sample.[4]
-
Add a known amount of this compound internal standard to the sample.
-
Condition an Oasis HLB SPE cartridge with methanol followed by ultrapure water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the Metolachlor and this compound from the cartridge with methanol.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known final volume (e.g., 1 mL) of the initial mobile phase.
4. LC-MS/MS Analysis
-
Inject the prepared samples and calibration standards into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient elution of water and acetonitrile, both containing formic acid.
-
Detect and quantify Metolachlor and this compound using multiple reaction monitoring (MRM) in positive ion mode.
5. Quantification
-
Construct a calibration curve by plotting the peak area ratio of Metolachlor to this compound against the concentration of Metolachlor.
-
Determine the concentration of Metolachlor in the samples from the calibration curve.
Workflow for Uncertainty Budget Calculation
The following diagram illustrates the logical workflow for combining the individual sources of uncertainty to calculate the final expanded uncertainty of the Metolachlor measurement.
References
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Metolachlor-d6
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Metolachlor-d6 are paramount to ensuring a safe laboratory environment and minimizing environmental impact. Adherence to established protocols is not just a matter of compliance but a cornerstone of responsible scientific practice. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
This compound is recognized as harmful if swallowed or inhaled and can provoke an allergic skin reaction.[1][2] Furthermore, it poses a significant threat to aquatic ecosystems, with long-lasting effects.[2] Therefore, meticulous disposal procedures are critical.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in preventing accidental exposure.
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves |
| Eye Protection | Safety glasses with side-shields or goggles |
| Body Protection | Lab coat or other protective clothing |
| Respiratory | Use in a well-ventilated area or with a fume hood.[1] |
Always handle this compound in a designated area, away from general laboratory traffic, to contain any potential spills.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Waste Collection:
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, environmental hazard).
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.
2. Managing Spills and Contaminated Materials:
-
In the event of a spill, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.[3]
-
Carefully collect the absorbent material and any contaminated items (e.g., paper towels, gloves) and place them in the designated hazardous waste container.
-
Thoroughly clean the spill area with soap and water.
-
Crucially, prevent the spilled product from entering drains or waterways.
3. Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area.
-
This storage area should be clearly marked and away from incompatible materials.
4. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company or your institution's EHS department.
-
It is strictly prohibited to dispose of this chemical down the drain or in regular trash. Open dumping or burning of this pesticide is also forbidden.
-
Ensure that all disposal activities comply with local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final disposal.
Caption: this compound Disposal Workflow.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound for the most comprehensive guidance.
References
Essential Safety and Logistical Information for Handling Metolachlor-d6
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Metolachlor-d6. It offers procedural guidance on safe handling, personal protective equipment (PPE), and disposal.
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₁₅H₁₆D₆ClNO₂[1] |
| Molecular Weight | 289.83 g/mol [1][2] |
| Appearance | Tan to brown oily liquid[3] |
| Odor | Slightly sweet[3] |
| Solubility | Slightly soluble in water; soluble in most organic solvents |
| CAS Number | 1219803-97-0 |
Hazard Identification and Precautionary Measures
This compound is classified as harmful if swallowed or inhaled and may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects.
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H315: Causes skin irritation
-
H317: May cause an allergic skin reaction
-
H318: Causes serious eye damage
-
H332: Harmful if inhaled
-
H410: Very toxic to aquatic life with long lasting effects
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P317: IF SWALLOWED: Get medical help.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table outlines the recommended PPE for various activities.
| Activity | Recommended PPE |
| Handling and Mixing (Concentrate) | Chemical-resistant suit (e.g., Tyvek®), chemical-resistant gloves (nitrile or butyl), chemical-resistant apron, unlined chemical-resistant boots, and a full-face respirator or safety goggles with a face shield. |
| Application (Diluted Solution) | Long-sleeved shirt and long pants, chemical-resistant gloves, closed-toe shoes and socks, and protective eyewear. |
| Cleaning and Spill Management | Chemical-resistant suit, chemical-resistant gloves, chemical-resistant boots, and a full-face respirator with appropriate cartridges. |
Experimental Workflow and Handling Procedures
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Ensure a properly functioning eyewash station and safety shower are readily accessible.
-
Put on all required personal protective equipment (PPE) as detailed in the table above.
-
-
Handling and Solution Preparation :
-
Conduct all weighing and handling of the neat compound within a certified chemical fume hood or other ventilated enclosure.
-
When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
-
Post-Handling and Decontamination :
-
After handling, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove PPE, avoiding contact with contaminated areas. Wash reusable PPE after each use and store it separately from personal clothing.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste materials, including unused product, contaminated PPE, and cleaning materials, must be collected in designated, properly labeled, sealed containers for hazardous waste.
-
Disposal Method : Dispose of the hazardous waste through a licensed waste disposal company. Do not dispose of it in the regular trash or pour it down the drain. Discharge into the environment must be avoided.
-
Spill Management : In the event of a spill, contain the material using an inert absorbent such as sand or vermiculite. Collect the absorbed material into a sealed container for hazardous waste disposal. Ensure the area is well-ventilated during cleanup.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
